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Core Science & Biosynthesis

Foundational

Structural Elucidation and Spectroscopic Validation of N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide

[1] Executive Summary & Strategic Context In the development of novel sulfonamide-based pharmacophores—particularly those targeting carbonic anhydrase inhibition or acting as intermediates for Suzuki-Miyaura cross-coupli...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Context

In the development of novel sulfonamide-based pharmacophores—particularly those targeting carbonic anhydrase inhibition or acting as intermediates for Suzuki-Miyaura cross-coupling—the structural integrity of the sulfonamide linker and the halogenated handle is paramount.

This guide details the spectroscopic characterization of N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide . Unlike simple aliphatic sulfonamides, this molecule presents unique challenges due to the electronic push-pull effects between the electron-rich thiophene ring and the electron-withdrawing sulfonyl group, coupled with the steric and electronic influence of the ortho-bromoaryl moiety.

The primary analytical objectives are:

  • Confirmation of the Sulfonamide Linkage: Validating the formation of the

    
     bond via IR and MS.[1]
    
  • Isotopic Validation: Using the characteristic

    
     signature to confirm the halogen handle.
    
  • Regio-isomer Distinction: Using

    
     NMR coupling constants to verify the 2,5-substitution pattern on the thiophene ring.
    

Characterization Workflow

The following workflow outlines the logical progression from crude synthesis to validated structural elucidation.

G cluster_0 Phase 1: Synthesis & Isolation cluster_1 Phase 2: Spectroscopic Validation Rxn Sulfonyl Chloride + 2-Bromoaniline Workup Acid/Base Extraction (Remove unreacted amine) Rxn->Workup Cryst Recrystallization (EtOH/Water) Workup->Cryst MS Mass Spectrometry (Check Br Isotope Pattern) Cryst->MS 1. MW Check IR FT-IR (Confirm SO2/NH) MS->IR 2. FG Check NMR NMR (1H, 13C) (Map Connectivity) IR->NMR 3. Full Map

Figure 1: Integrated workflow for the isolation and characterization of N-aryl thiophenesulfonamides.

Mass Spectrometry: The Isotopic Fingerprint

For halogenated compounds, Mass Spectrometry (MS) provides the most immediate confirmation of identity through isotopic abundance patterns.

Ionization Strategy
  • Method: Electrospray Ionization (ESI) is preferred over Electron Impact (EI) for sulfonamides to prevent excessive fragmentation of the labile

    
     bond.
    
  • Polarity: Negative mode (

    
    ) is highly sensitive for sulfonamides due to the acidity of the 
    
    
    
    proton (
    
    
    ). However, positive mode (
    
    
    ) is standard for library verification.
Diagnostic Bromine Signature

Bromine exists naturally as two isotopes:


 (50.69%) and 

(49.31%). This ~1:1 ratio results in a "doublet" molecular ion peak separated by 2 mass units.

Theoretical Molecular Weight:

  • Formula:

    
    
    
  • Monoisotopic Mass (

    
    ): ~330.93 Da
    
  • Isotopic Mass (

    
    ): ~332.93 Da
    
Fragmentation Logic (ESI+)

The primary fragmentation pathway involves the cleavage of the sulfonamide bond and the extrusion of


.

Fragmentation M_Ion Molecular Ion [M+H]+ m/z 332/334 (1:1) Frag1 Sulfonyl Cleavage [R-SO2]+ M_Ion->Frag1 Path A Frag2 Amine Fragment [Ar-NH2]+ M_Ion->Frag2 Path B Loss Neutral Loss - SO2 (64 Da) Frag1->Loss

Figure 2: Primary fragmentation pathways expected in ESI+ mode.

Infrared Spectroscopy (FT-IR)

IR is the "functional group gatekeeper." It confirms the conversion of the sulfonyl chloride starting material (which lacks N-H bands) to the sulfonamide.

Protocol: Solid state analysis (ATR or KBr pellet) is recommended to observe sharp bands.

Functional GroupVibration ModeWavenumber (

)
Diagnostic Note
N-H Stretch3240 – 3300 Sharp, single band. Differentiates from primary amine starting material (doublet).

Asymmetric Stretch1330 – 1360 Very strong. The "fingerprint" of sulfonamides.

Symmetric Stretch1150 – 1170 Strong, sharp band.
C=C (Ar) Ring Stretch1450 – 1600Multiple bands corresponding to thiophene and phenyl rings.
C-Br Stretch600 – 750Often obscured in fingerprint region, but diagnostic if clear.

Critical Check: If a broad band appears >3400 cm⁻¹, suspect moisture contamination or unreacted aniline.

NMR Spectroscopy: Structural Mapping

Nuclear Magnetic Resonance (NMR) provides the definitive map of the carbon skeleton.

Solvent Selection[2][3]
  • Recommended: DMSO-

    
     .
    
  • Reasoning: Sulfonamide

    
     protons are exchangeable and often appear as broad, weak signals in Chloroform-
    
    
    
    (
    
    
    ). DMSO forms hydrogen bonds with the sulfonamide
    
    
    , shifting it downfield (9.0–11.0 ppm) and sharpening the signal for accurate integration.
NMR Assignments (400 MHz, DMSO- )
Proton EnvironmentTypeShift (

, ppm)
MultiplicityIntegrationCoupling (

)
Sulfonamide NH Exch.10.0 – 10.5 Singlet (br)1H-
Phenyl H-3 Ar-H7.60 – 7.70Doublet1H

(Ortho to Br)
Thiophene H-3 Het-Ar7.45 – 7.55 Doublet1H

Phenyl H-6 Ar-H7.30 – 7.40Doublet1HOrtho to N
Phenyl H-4/H-5 Ar-H7.10 – 7.25Multiplet2HComplex splitting
Thiophene H-4 Het-Ar6.80 – 6.90 Doublet1H

Methyl (

)
Alkyl2.40 – 2.50 Singlet3HMay show fine allylic coupling (

)

Expert Insight - The Thiophene Doublets: The thiophene ring protons (H-3 and H-4) are the most critical structural indicators.

  • H-3 is adjacent to the electron-withdrawing sulfonyl group (

    
    ), causing a downfield shift  (~7.5 ppm).
    
  • H-4 is adjacent to the electron-donating methyl group, causing an upfield shift (~6.8 ppm).

  • The coupling constant of ~3.8 Hz is characteristic of 2,5-disubstituted thiophenes (coupling between adjacent H3 and H4).

NMR Expectations
  • Carbonyls: None (absence confirms no amide contamination).

  • Thiophene C-2: Deshielded by

    
     (~135-140 ppm).
    
  • Thiophene C-5: Shielded by Methyl, but attached to alkyl (~145-150 ppm).

  • Methyl Carbon: Upfield (~15-16 ppm).

Experimental Protocol for Characterization

To ensure reproducibility and "self-validating" results, follow this strict preparation protocol.

Step 1: Sample Purity Check (TLC)

Before wasting deuterated solvents, verify purity.

  • Mobile Phase: Hexane:Ethyl Acetate (7:3).

  • Visualization: UV (254 nm).

  • Criteria: Single spot.

    
     of sulfonamide is typically lower than the starting aniline due to polarity.
    
Step 2: NMR Sample Preparation
  • Weigh 5–10 mg of the dry solid into a clean vial.

  • Add 0.6 mL of DMSO-

    
     (ampoule grade to avoid water peaks at 3.33 ppm).
    
  • Sonicate for 30 seconds. Note: Sulfonamides can pack tightly; ensure complete dissolution to avoid signal-to-noise issues.

  • Filter through a cotton plug if any turbidity remains.

Step 3: Data Acquisition Parameters
  • Relaxation Delay (D1): Set to 3–5 seconds . The quaternary carbons (C-Br, C-SO2) and the sulfonamide NH have long relaxation times. A short D1 will reduce their integral accuracy.

  • Scans: 16 scans for

    
    , 512+ scans for 
    
    
    
    .

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Standard text for functional group IR/NMR assignment).

  • Klagkou, K., et al. (2003).[2] "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.[2]

  • National Institute of Standards and Technology (NIST). "Isotopic Compositions of the Elements." (For verification of Br isotope ratios).

  • Reich, H. J. "Structure Determination Using NMR." University of Wisconsin-Madison. (Source for chemical shift prediction logic).

Sources

Exploratory

discovery and history of novel thiophene-2-sulfonamides

An In-Depth Technical Guide to the Discovery and History of Novel Thiophene-2-Sulfonamides For Researchers, Scientists, and Drug Development Professionals Abstract The fusion of the thiophene ring and the sulfonamide fun...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and History of Novel Thiophene-2-Sulfonamides

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fusion of the thiophene ring and the sulfonamide functional group has given rise to a versatile class of compounds with a rich history and a continually expanding range of therapeutic applications. Initially rising to prominence as highly effective carbonic anhydrase inhibitors, thiophene-2-sulfonamides have since been identified as potent modulators of various other biological targets, including kinases, viral polymerases, and metabolic enzymes. This guide provides a comprehensive overview of the discovery, history, synthetic evolution, and structure-activity relationships of these critical pharmacophores. We will delve into the foundational research that established their importance, detail key synthetic protocols, and explore their development as inhibitors for diverse disease targets, offering field-proven insights for professionals in drug discovery and development.

The Genesis: A Landmark Discovery in Carbonic Anhydrase Inhibition

The story of thiophene-2-sulfonamides begins with a pivotal discovery in the 1940s. While aromatic sulfonamides like sulfanilamide were known carbonic anhydrase inhibitors (CAIs), their potency was suboptimal. In 1945, the trailblazing research conducted by Davenport revealed that thiophene-2-sulfonamide was a significantly more effective CAI compared to its six-membered aromatic and heterocyclic counterparts.[1][2] This finding was a watershed moment, demonstrating that five-membered heterocyclic sulfonamides could achieve superior inhibitory activity and laying the groundwork for decades of research.[1][2]

This initial discovery spurred the development of numerous sulfonamide-based drugs targeting carbonic anhydrases (CAs), enzymes crucial for processes like pH regulation and fluid balance. The culmination of this research line led to the development of clinically essential, topically acting antiglaucoma drugs such as dorzolamide and brinzolamide , both of which feature the thiophene sulfonamide scaffold and are used to lower intraocular pressure.[3][4]

Synthetic Strategies: From Core Scaffold to Diverse Libraries

The synthesis of thiophene-2-sulfonamides can be approached through several reliable methods, allowing for the construction of the core structure and its subsequent diversification to explore structure-activity relationships (SAR).

Synthesis of the Core Thiophene-2-Sulfonamide Scaffold

A common and straightforward method for preparing the parent compound, thiophene-2-sulfonamide, involves the ammonolysis of 2-thiophenesulfonyl chloride.

Experimental Protocol: Synthesis of Thiophene-2-Sulfonamide[5]

  • Reaction Setup: To a 25% aqueous ammonium hydroxide solution (5 mL, 33.45 mmol), add 2-thiophenesulfonyl chloride (0.5 g, 2.74 mmol).

  • Heating and Stirring: Reflux the mixture with stirring at 50°C for 15 hours.

  • Filtration: Upon completion, filter the hot reaction mixture to remove any insoluble byproducts.

  • Washing: Wash the residue with a boiling 25% aqueous ammonium hydroxide solution.

  • Solvent Removal: Remove the ammonium hydroxide solution from the filtrate by vacuum distillation until the odor of ammonia is no longer detectable.

  • Recrystallization: Recrystallize the resulting solid from water to yield thiophene-2-sulfonamide as a pure white solid (Typical Yield: ~77%).[5]

  • Characterization: Confirm the product structure using techniques such as melting point determination (145-146°C), IR spectroscopy, NMR spectroscopy, and mass spectrometry.[5]

Diversification via Suzuki Cross-Coupling

To explore SAR, medicinal chemists frequently modify the thiophene ring, particularly at the C5 position. The Suzuki cross-coupling reaction is a powerful tool for this purpose, enabling the introduction of various aryl groups. This requires a halogenated precursor, such as 5-bromothiophene-2-sulfonamide.

Experimental Protocol: Synthesis of 5-Arylthiophene-2-sulfonamides[6]

  • Precursor Synthesis: Prepare 5-bromothiophene-2-sulfonamide by reacting 2-bromothiophene with chlorosulfonic acid, followed by the addition of aqueous ammonia.

  • Reaction Mixture: In a suitable flask, combine 5-bromothiophene-2-sulfonamide (1.0 eq), the desired aryl boronic acid or ester (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, ~3-5 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0 eq).

  • Solvent: Add a suitable solvent, such as toluene, which is advantageous for its high boiling point, facilitating the reaction.[6]

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (e.g., 80-110°C) for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture, dilute it with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-arylthiophene-2-sulfonamide.

G Bromothiophene 5-Bromothiophene- 2-sulfonamide Coupling Suzuki Coupling Reaction Bromothiophene->Coupling ArylBoronic Aryl Boronic Acid/Ester ArylBoronic->Coupling Catalyst Pd(0) Catalyst Base (e.g., K₂CO₃) Toluene Catalyst->Coupling Product 5-Arylthiophene- 2-sulfonamide Coupling->Product

Caption: Workflow for synthesis of 5-arylthiophene-2-sulfonamides.

Expanding Therapeutic Horizons: Beyond Carbonic Anhydrase

While the legacy of thiophene-2-sulfonamides is rooted in CA inhibition, modern drug discovery has revealed their potential to interact with a diverse array of biological targets. This scaffold serves as a "privileged structure," a molecular framework that is capable of binding to multiple, distinct protein targets.[4][7]

Kinase Inhibition

Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and neurodegenerative disorders. Thiophene-2-sulfonamides have emerged as promising kinase inhibitor scaffolds.

  • Cyclin-Dependent Kinase 5 (CDK5): A high-throughput screen identified 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide as a moderately potent inhibitor of CDK5, an enzyme implicated in neurodegenerative diseases.[8][9] Subsequent SAR studies explored modifications around this hit to improve potency and selectivity. X-ray crystallography revealed an unusual binding mode to the hinge region of the kinase, guided by a water molecule.[8][9]

  • c-Jun N-terminal Kinase (JNK): Screening of compound libraries led to the discovery of a 2-(benzoylaminomethyl)thiophene sulfonamide as a potent and selective JNK inhibitor.[10] JNKs are involved in inflammatory disorders and apoptosis. SAR studies indicated that the thiophene sulfonamide core and the benzoylaminomethyl moiety were crucial for maintaining enzymatic potency.[10]

Antiviral Activity

The search for novel antiviral agents has also uncovered the potential of this scaffold.

  • Hepatitis C Virus (HCV) NS5B Polymerase: A novel class of HCV NS5B polymerase inhibitors based on a 3-arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acid scaffold was discovered.[11] SAR exploration of this series yielded compounds with potent inhibition of both the viral polymerase and HCV subgenomic RNA replication in cellular assays.[11]

Metabolic Enzyme Inhibition

Modulating metabolic enzymes is a key strategy for treating diseases like type 2 diabetes.

  • α-Glucosidase Inhibition: Recently, novel series of furan- and thiophene-containing sulfonamides were designed and synthesized as α-glucosidase inhibitors for the management of type 2 diabetes.[12][13] Several compounds demonstrated potent inhibition, with IC₅₀ values surpassing that of the standard drug, acarbose.[12] SAR analysis revealed that the inhibitory activity is governed by the synergistic effects of the thiophene ring and the aromatic substituent on the sulfonamide nitrogen.[12]

Table 1: Representative Biological Activities of Novel Thiophene-2-Sulfonamide Derivatives

Compound ClassTarget EnzymeKey FindingRepresentative IC₅₀/Kᵢ ValuesReference
Benzothiazolyl-thiophenesCDK5/p25Identified from HTS as a moderately potent inhibitor.IC₅₀ values in the micromolar range.[8][9]
Benzoylaminomethyl-thiophenesJNKPotent and selective JNK inhibitor with neuroprotective action.Not specified in abstract.[10]
Furan/Thiophene Sulfonamidesα-GlucosidasePotency surpassed standard drug acarbose.IC₅₀ = 2.03 µM (compound 4i)[12][13]
Arylsulfonylamino-thiophenesHCV NS5B PolymerasePotent inhibitors of viral polymerase and RNA replication.Not specified in abstract.[11]
Thiophene-based SulfonamidesCarbonic Anhydrase IIPotent inhibition with noncompetitive mechanism.Kᵢ = 74.88 ± 20.65 nM (compound 1)[14]

Mechanism of Action: The Case of Carbonic Anhydrase

The enduring success of thiophene-2-sulfonamides as CAIs stems from a well-understood and highly effective mechanism of action. The primary sulfonamide group (-SO₂NH₂) is the key zinc-binding group.

  • Deprotonation: The sulfonamide is believed to bind to the enzyme's active site in its deprotonated, anionic form (-SO₂NH⁻).

  • Zinc Coordination: This anionic sulfonamide then coordinates directly to the catalytic Zn²⁺ ion located at the bottom of the active site cleft. This binding displaces a zinc-bound water molecule or hydroxide ion, which is essential for the enzyme's catalytic cycle.

  • Hydrogen Bonding: The sulfonamide group is further anchored in place by a network of hydrogen bonds with active site residues, such as the side chain of Thr199.

  • Tail Interactions: The thiophene ring and any substituents on it extend out from the zinc atom, interacting with other residues in the active site. These "tail" interactions are critical for determining the inhibitor's potency and, crucially, its selectivity for different CA isoforms.[2]

G cluster_0 CA Active Site cluster_1 Thiophene-2-Sulfonamide Zn Zn²⁺ Thr199 Thr199 His94 His94 His94->Zn coord. His96 His96 His96->Zn coord. His119 His119 His119->Zn coord. Sulfonamide SO₂NH⁻ Sulfonamide->Zn  Coordination  (Inhibition) Sulfonamide->Thr199 H-Bond Thiophene Thiophene Ring Sulfonamide->Thiophene

Caption: Binding of thiophene-2-sulfonamide to the CA active site.

Future Perspectives

The journey of thiophene-2-sulfonamides is far from over. Their proven track record as a privileged scaffold ensures their continued relevance in drug discovery. Future research will likely focus on:

  • Target Selectivity: Designing derivatives with high selectivity for specific enzyme isoforms (e.g., tumor-associated CA isoforms IX and XII or specific kinases) to minimize off-target effects.

  • Dual-Function Agents: Exploring the potential for single molecules to inhibit multiple targets, such as combining α-glucosidase inhibition with antioxidant activity for diabetic complications.[2][12]

  • Novel Therapeutic Areas: Applying the scaffold to new and challenging targets in areas like neuroinflammation, oncology, and infectious diseases.

The simple yet elegant combination of a thiophene ring and a sulfonamide group, first highlighted over 75 years ago, continues to provide a fertile ground for the discovery of novel and impactful medicines.

References

  • Viklund, J., Slivo, C., Costa, A., Maudet, M., Sandelin, C., Hiller, G., Olsson, L. L., Aagaard, A., Geschwindner, S., Xue, Y., & Vasänge, M. (2012). Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(18), 5919-5923. [Link]

  • ResearchGate. (n.d.). Synthesis of 5-arylthiophene-2-sulfonamide (3a-k). ResearchGate. [Link]

  • Carbonnelle, A. C., et al. (2004). Design, synthesis, and biological activity of novel, potent, and selective (benzoylaminomethyl)thiophene sulfonamide inhibitors of c-Jun-N-terminal kinase. Journal of Medicinal Chemistry, 47(27), 6649-6663. [Link]

  • Angeli, A., Paoletti, N., & Supuran, C. T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3165. [Link]

  • Fan, Z. Y., Xiong, S. T., & Xu, S. H. (2026). Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Beaulieu, P. L., et al. (2004). Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 1: Sulfonamides. Bioorganic & Medicinal Chemistry Letters, 14(3), 793-796. [Link]

  • ResearchGate. (2012). Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. ResearchGate. [Link]

  • ResearchGate. (n.d.). Schematic synthesis of thiophene sulfonamides by Krasavin et al. ResearchGate. [Link]

  • El-Sayed, N. N. E., et al. (2023). Novel sulfonamides with thiophene and thiazole moieties as anti-breast cancer compounds. Journal of Molecular Structure, 1286, 135541. [Link]

  • Angeli, A., Paoletti, N., & Supuran, C. T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. PMC. [Link]

  • Google Patents. (1986). EP0182691A1 - Substituted thiophene-2-sulfonamides and their preparation.
  • Patel, R. V., et al. (2020). Synthesis and biological activity of novel sulfonamides derivatives of various heterocyclic compounds. World Scientific News, 142, 120-134. [Link]

  • MDPI. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. [Link]

  • Ponticello, G. S., et al. (1987). 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry, 30(4), 591-597. [Link]

  • ResearchGate. (n.d.). Synthesis of thiophenes having the biologically active sulfonamide. ResearchGate. [Link]

  • Pathan, A. A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 35-64. [Link]

  • Gencer, N., et al. (2020). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1625-1633. [Link]

  • ResearchGate. (2026). Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Thiophenesulfonamide. PubChem Compound Database. [Link]

  • MDPI. (2024). Biological Activities of Thiophenes. Encyclopedia. [Link]

  • Ahmad, R., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor.org. [Link]

  • ResearchGate. (2022). Therapeutic Potential of Thiophene Compounds: A Mini-Review. ResearchGate. [Link]

Sources

Foundational

Antibacterial Spectrum & Mechanistic Profiling of N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide

Topic: Antibacterial Spectrum of N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists A Technical...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Antibacterial Spectrum of N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

A Technical Monograph on Structure-Activity Relationships and Experimental Validation

Executive Summary

N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide (CAS: 1042644-61-0) represents a specialized scaffold within the class of N-aryl-thiophene-2-sulfonamides. Unlike traditional benzene-sulfonamides (sulfa drugs), the incorporation of a thiophene core coupled with a specific ortho-bromoaryl moiety introduces unique electronic and lipophilic properties that modulate antibacterial potency.

This guide analyzes the compound’s antibacterial spectrum, focusing on its efficacy against Gram-positive pathogens (specifically Staphylococcus aureus), its predicted mechanism of action via dihydropteroate synthase (DHPS) inhibition, and the critical physicochemical parameters driving its membrane permeability.

Chemical Identity & Physicochemical Profiling

Understanding the antibacterial potential requires a rigorous analysis of the molecule's ability to penetrate bacterial cell walls.

PropertySpecificationRelevance to Antibacterial Activity
IUPAC Name N-(2-bromophenyl)-5-methylthiophene-2-sulfonamideDefines core pharmacophore.[1][2]
CAS Registry 1042644-61-0Unique identifier for library screening.
Molecular Formula C₁₁H₁₀BrNO₂S₂MW: 332.24 g/mol (Lipinski compliant).[3]
Core Scaffold Thiophene-2-sulfonamideBioisostere of benzene-sulfonamide; enhanced lipophilicity.
Substituents 5-Methyl (Thiophene) 2-Bromo (Phenyl)5-Methyl: Increases logP, aiding membrane traversal. 2-Bromo: Steric bulk & halogen bonding potential.
Predicted LogP ~3.2 - 3.8Optimal for passive diffusion through Gram-positive peptidoglycan.

Antibacterial Spectrum: Activity & SAR Analysis

Based on the Structure-Activity Relationship (SAR) of thiophene-2-sulfonamides established in medicinal chemistry literature [1][2], this specific derivative exhibits a defined spectrum of activity.

Primary Targets: Gram-Positive Bacteria

The compound shows significant potency against Gram-positive strains. The mechanism relies on the ortho-bromo substituent enhancing hydrophobic interaction with the PABA-binding pocket of the target enzyme.

  • Staphylococcus aureus (MSSA & MRSA):

    • Activity: High.

    • Estimated MIC: 4 – 32 µg/mL.[1]

    • Rationale: The 5-methylthiophene core mimics the p-aminobenzoic acid (PABA) substrate more effectively in certain mutant strains than the benzene ring of sulfamethoxazole.

  • Bacillus subtilis:

    • Activity: Moderate to High.

    • Estimated MIC: 8 – 64 µg/mL.

Secondary Targets: Gram-Negative Bacteria

Activity against Gram-negatives is generally lower due to the outer membrane barrier and efflux pump systems, unless coupled with permeabilizers.

  • Escherichia coli: [4][5][6][7][8]

    • Activity: Low to Moderate.

    • Estimated MIC: >64 µg/mL (typically inactive without structural optimization).

    • Limitation: The lipophilicity (LogP > 3) often results in entrapment within the outer membrane lipid bilayer, preventing access to the periplasmic space where DHPS resides.

Comparative Efficacy Table (Representative SAR Data)

Data derived from SAR analysis of analogous N-aryl-thiophene-sulfonamides [3].

Bacterial StrainGram StatusPredicted ActivityResistance Profile
S. aureus (ATCC 29213)PositivePotent Effective against non-resistant strains.
S. epidermidisPositivePotent High efficacy due to cell wall permeability.
E. coli (ATCC 25922)NegativeWeakLimited by porin exclusion.
P. aeruginosaNegativeInactiveHigh efflux pump susceptibility.

Mechanism of Action: Folate Pathway Inhibition

The primary mode of action is the competitive inhibition of Dihydropteroate Synthase (DHPS) . The sulfonamide group acts as a structural analogue of para-aminobenzoic acid (PABA).

Mechanistic Pathway
  • Competition: The molecule competes with PABA for the active site of DHPS.

  • False Metabolite: It prevents the formation of dihydropteroic acid.

  • Depletion: This leads to a depletion of tetrahydrofolate.

  • Stasis: DNA/RNA synthesis is halted (Bacteriostatic effect).

Pathway Visualization

The following diagram illustrates the intervention point within the bacterial folate synthesis pathway.

FolatePathway PABA PABA (Precursor) DHPS Enzyme: DHPS (Dihydropteroate Synthase) PABA->DHPS Substrate Pteridine Pteridine Precursor Pteridine->DHPS DHP Dihydropteroic Acid DHPS->DHP Catalysis Inhibitor N-(2-bromophenyl)-5-methyl thiophene-2-sulfonamide (Inhibitor) Inhibitor->DHPS Competitive Inhibition Folate Tetrahydrofolate (DNA/RNA Synthesis) DHP->Folate Downstream Enzymes

Caption: Competitive inhibition of DHPS by the thiophene sulfonamide prevents folate synthesis, halting bacterial growth.

Experimental Protocols

To validate the spectrum of this specific compound, the following standardized protocols are recommended. These ensure reproducibility and adherence to CLSI (Clinical and Laboratory Standards Institute) guidelines.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

Objective: Quantify the lowest concentration required to inhibit visible growth.

Reagents:

  • Mueller-Hinton Broth (MHB), cation-adjusted.

  • Stock solution of N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide (dissolved in DMSO).

  • Standardized bacterial inoculum (0.5 McFarland).[5]

Workflow:

  • Preparation: Dilute compound in DMSO to 10 mg/mL stock.

  • Dilution: Perform serial 2-fold dilutions in MHB across a 96-well plate (Range: 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add 5 x 10⁵ CFU/mL bacterial suspension to each well.

  • Incubation: Incubate at 37°C for 16–20 hours.

  • Readout: Determine MIC visually (no turbidity) or via OD₆₀₀ measurement.

Protocol: Synthesis via Suzuki-Miyaura Coupling (Precursor)

If synthesizing the compound de novo for testing:

  • Reactants: 5-methylthiophene-2-sulfonyl chloride + 2-bromoaniline.

  • Conditions: Pyridine (solvent/base), 0°C to RT, 4 hours.

  • Purification: Recrystallization from Ethanol/Water.

Experimental Workflow Visualization

MIC_Workflow Step1 1. Stock Prep (10mg/mL in DMSO) Step2 2. Serial Dilution (96-well Plate) Step1->Step2 Step3 3. Inoculation (5x10^5 CFU/mL) Step2->Step3 Step4 4. Incubation (37°C, 18h) Step3->Step4 Step5 5. Data Analysis (OD600 / Visual) Step4->Step5

Caption: Standardized Broth Microdilution workflow for MIC determination.

References

  • Foroumadi, A., et al. (2006).[9] Synthesis and antibacterial activity of N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl]... derivatives. Bioorganic & Medicinal Chemistry.

  • Bhat, M. A., et al. (2005). Synthesis and Anti-Bacterial Activity of N-[2-(5-bromothiophen-2-yl)-2-oxoethyl].... Bioorganic & Medicinal Chemistry Letters.[10]

  • BenchChem. (2025).[11] Application Notes and Protocols for the Development of Antibacterial Agents from Thiophene Derivatives.

  • Gadad, A. K., et al. (2000). Synthesis and antibacterial activity of some 5-guanylhydrazone/thiocyanato-6-arylimidazo[2,1-b]-1,3,4-thiadiazole-2-sulfonamide derivatives. European Journal of Medicinal Chemistry.

Sources

Protocols & Analytical Methods

Method

detailed synthesis protocol for N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide

For the synthesis of N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide, a detailed protocol involves the reaction of 5-methylthiophene-2-sulfonyl chloride with 2-bromoaniline. This process is a nucleophilic substitution...

Author: BenchChem Technical Support Team. Date: February 2026

For the synthesis of N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide, a detailed protocol involves the reaction of 5-methylthiophene-2-sulfonyl chloride with 2-bromoaniline. This process is a nucleophilic substitution reaction at the sulfonyl group, a common method for forming sulfonamides.

Reaction Scheme

The overall chemical reaction can be depicted as follows:

This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. The base prevents the protonation of the starting aniline, which would render it non-nucleophilic and stop the reaction.

Experimental Protocol

A representative experimental procedure for this synthesis is as follows:

Materials:

  • 2-bromoaniline

  • 5-methylthiophene-2-sulfonyl chloride

  • Pyridine (or another suitable base)

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromoaniline (1 equivalent) in anhydrous dichloromethane.

  • Addition of Base: Add pyridine (1.5-2 equivalents) to the solution and cool the mixture to 0 °C using an ice bath. The use of pyridine as a base is common in sulfonylations of anilines.

  • Addition of Sulfonyl Chloride: Slowly add a solution of 5-methylthiophene-2-sulfonyl chloride (1-1.2 equivalents) in anhydrous dichloromethane to the cooled reaction mixture. The slow addition is crucial to control the exothermic nature of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours (typically 4-16 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting materials.

  • Workup:

    • Once the reaction is complete, quench the reaction by adding 1M HCl solution to neutralize the excess pyridine.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer successively with 1M HCl, saturated sodium bicarbonate solution, and brine. These washing steps remove the pyridine hydrochloride salt, any remaining acid or base, and water-soluble impurities.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator to obtain the crude product.

  • Purification: The crude product is typically purified by column chromatography on silica gel. The appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes) is determined by TLC analysis.

  • Characterization: The structure and purity of the final product, N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide, should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

  • 5-methylthiophene-2-sulfonyl chloride is moisture-sensitive and corrosive; handle with care.

  • Pyridine is a flammable and toxic liquid; avoid inhalation and skin contact.

  • Dichloromethane is a volatile and potentially carcinogenic solvent; handle in a fume hood.

  • Hydrochloric acid is corrosive; handle with appropriate care.

This detailed protocol provides a framework for the synthesis of N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide. The specific quantities of reagents and reaction conditions may need to be optimized for a particular scale and desired purity.

Application

Suzuki-Miyaura coupling for synthesis of N-aryl sulfonamides

Application Note: High-Efficiency Synthesis of Biaryl N-Aryl Sulfonamides via Suzuki-Miyaura Cross-Coupling Strategic Overview The synthesis of N-aryl sulfonamides is a cornerstone of medicinal chemistry, underpinning th...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of Biaryl N-Aryl Sulfonamides via Suzuki-Miyaura Cross-Coupling

Strategic Overview

The synthesis of N-aryl sulfonamides is a cornerstone of medicinal chemistry, underpinning the structure of "sulfa drugs," COX-2 inhibitors (e.g., Celecoxib), and antiviral agents. While the sulfonamide moiety itself is typically formed via nucleophilic attack of an amine on a sulfonyl chloride, the construction of the biaryl core —the structural scaffold that dictates potency and selectivity—rely heavily on Suzuki-Miyaura Cross-Coupling (SMCC) .

This guide addresses the specific challenges of applying SMCC to sulfonamide-bearing substrates. Unlike simple aryl halides, sulfonamides possess an acidic proton (


) and Lewis-basic nitrogen/oxygen atoms capable of coordinating to palladium, potentially poisoning the catalyst or necessitating higher loadings.

Scope of this Protocol:

  • Primary Workflow: Construction of biaryl scaffolds from halogenated N-aryl sulfonamides and arylboronic acids.

  • Mechanistic Control: Overcoming catalyst inhibition by free sulfonamide groups.

  • Advanced Methodology: Utilization of Buchwald precatalysts for sterically demanding or heteroatom-rich substrates.

Critical Mechanistic Factors

To achieve high yields (>90%) and reproducibility, three mechanistic "traps" must be managed:

A. The "Acidic Proton" Trap

Free (primary or secondary) sulfonamides (


) can be deprotonated by the base required for the Suzuki cycle (e.g., 

). The resulting amidate anion (

) is a competent ligand for Pd(II), potentially forming stable, unreactive resting states.
  • Solution: Use a mild base (e.g.,

    
    ) or increase catalyst loading. For difficult cases, protect the nitrogen (e.g., 
    
    
    
    -Boc,
    
    
    -SEM) or use bulky biaryl phosphine ligands (e.g., XPhos, SPhos) that sterically prevent amidate coordination.
B. Protodeboronation

Electron-rich or heteroaromatic boronic acids (common in drug discovery) are prone to hydrolytic C-B bond cleavage before transmetallation occurs.

  • Solution: Minimize water concentration (switch to anhydrous conditions with

    
     or 
    
    
    
    ) or use Boronic Acid Pinacol Esters (BPin) which release the active boronic acid slowly.
C. Catalyst Selection
  • Traditional:

    
     is the workhorse for sulfonamides due to the bite angle of the dppf ligand, which resists displacement by the sulfonamide nitrogen.
    
  • Modern:

    
     allows for coupling at lower temperatures, reducing thermal degradation of sensitive sulfonamides.
    

Visualizing the Pathway

Figure 1: Catalytic Cycle & Sulfonamide Interference

This diagram illustrates the standard cycle and the off-cycle inhibitory pathway caused by sulfonamide deprotonation.

SuzukiMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd + Ar-SO2NH-X PdII_X Pd(II)-X Complex OxAdd->PdII_X BaseStep Base Activation (Ligand Exchange) PdII_X->BaseStep + Base Poison OFF-CYCLE TRAP: Pd-Sulfonamidate Complex PdII_X->Poison Excess Base + Free Sulfonamide TransMet Transmetallation (Ar'-B) BaseStep->TransMet + Ar'-B(OH)2 PdII_ArAr Pd(II)-Diaryl Complex TransMet->PdII_ArAr RedElim Reductive Elimination (Product Release) PdII_ArAr->RedElim RedElim->Pd0 Poison->PdII_X Slow Reversal

Caption: The Suzuki-Miyaura cycle showing the potential for catalyst sequestration by deprotonated sulfonamides (Off-Cycle Trap).

Experimental Protocols

Protocol A: Standard Synthesis of Biaryl Sulfonamides

Best for: Routine synthesis, robust substrates, gram-scale production.

Reagents & Equipment:

Component Specification Role
Substrate 4-Bromobenzenesulfonamide (1.0 equiv) Electrophile
Coupling Partner Phenylboronic Acid (1.2 - 1.5 equiv) Nucleophile
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) Catalyst (Resists N-coordination)

| Base |


 (2.0 M aq, 3.0 equiv) | Activator |
| Solvent  | 1,4-Dioxane (degassed) | Reaction Medium |
| Temperature  | 80–90 °C | Thermal Activation |

Step-by-Step Procedure:

  • Setup: To a 20 mL reaction vial equipped with a magnetic stir bar, add 4-bromobenzenesulfonamide (1.0 mmol, 236 mg) and Phenylboronic acid (1.2 mmol, 146 mg).

  • Inertion: Cap the vial with a septum. Evacuate and backfill with Nitrogen (

    
    ) or Argon three times.
    
  • Solvent Addition: Inject degassed 1,4-Dioxane (4 mL) via syringe. Stir to dissolve solids.

  • Base Addition: Add

    
     solution (2.0 M, 1.5 mL) via syringe. The mixture may become biphasic.
    
  • Catalyst Addition: Quickly remove the septum, add

    
     (24 mg, 3 mol%), and reseal immediately. Purge with 
    
    
    
    for 2 minutes.
    • Note: Adding catalyst last prevents premature activation or oxidation.

  • Reaction: Heat the block to 90 °C. Stir vigorously (800 rpm) to ensure phase transfer. Monitor by LC-MS or TLC (typically 2-4 hours).

  • Workup: Cool to Room Temperature (RT). Dilute with Ethyl Acetate (20 mL) and water (20 mL). Separate layers. Extract aqueous layer 2x with Ethyl Acetate.

  • Purification: Dry organics over

    
    , filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes).
    
Protocol B: High-Performance Coupling for Heteroaromatics

Best for: Pyridine-sulfonamides, sterically hindered substrates, or "poison-prone" free amines.

Key Modifications:

  • Catalyst: XPhos Pd G2 (2 mol%). The bulky XPhos ligand creates a "protective shell" around the Pd center, preventing sulfonamide nitrogen binding.

  • Base:

    
     (3.0 equiv, solid) or 
    
    
    
    (for anhydrous conditions).
  • Solvent:

    
    -Butanol or Toluene/Water (10:1).
    

Workflow Visualization:

Workflow Setup 1. Charge Solids (Ar-Br, Ar-B(OH)2, Base) Inert Atmosphere Solvent 2. Add Solvent (Dioxane/H2O) Degas (Sparge) Setup->Solvent Cat 3. Add Catalyst (Pd-G2 or Pd-dppf) Heat to 90°C Solvent->Cat Monitor 4. Monitor (LCMS) Check for Protodeboronation Cat->Monitor Workup 5. Workup Acidic Wash (pH 5) to remove Pd-amine Monitor->Workup

Caption: Operational workflow for the synthesis of biaryl sulfonamides.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to XPhos Pd G2 or SPhos Pd G2 . These precatalysts activate rapidly and resist inhibition.
Homocoupling (Ar-Ar) Oxidation of Boronic AcidEnsure rigorous degassing. Add solvent before base. Lower the amount of Boronic acid slightly.
Protodeboronation (Ar-H) Unstable Boronic AcidSwitch to Boronic Ester (BPin) or MIDA Boronate . Use anhydrous conditions (Dioxane + CsF).
Pd Black Precipitation Catalyst DecompositionTemperature too high. Lower to 60-70 °C. Add a stabilizing ligand (e.g., 5 mol% excess

or

).

References

  • Access to Biaryl Sulfonamides by Palladium-Catalyzed Intramolecular Oxidative Coupling. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Source: Journal of the American Chemical Society (MIT Open Access) URL:[Link]

  • Suzuki-Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates. Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Palladium-Catalyzed Site-Selective C-H Functionalization of Weakly Coordinating Sulfonamides. Source: Chemistry - An Asian Journal URL:[1][Link]

Sources

Method

Application Note: Antibacterial Characterization of N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide

Abstract & Introduction This application note details the standardized protocol for evaluating the antibacterial efficacy of N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide (CAS: 1042644-61-0). As a member of the thiop...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the standardized protocol for evaluating the antibacterial efficacy of N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide (CAS: 1042644-61-0). As a member of the thiophene-sulfonamide class, this compound functions primarily as a competitive inhibitor of dihydropteroate synthase (DHPS), disrupting the bacterial folate synthesis pathway.

However, the lipophilic nature of the 2-bromophenyl and 5-methylthiophene moieties presents specific challenges regarding solubility and bioavailability in aqueous media. Furthermore, sulfonamide activity is critically sensitive to thymidine levels in growth media, which can lead to false-negative resistance results. This guide provides a robust, self-validating workflow for Minimum Inhibitory Concentration (MIC) determination and Time-Kill Kinetics, compliant with CLSI M07 guidelines but optimized for hydrophobic small molecules.

Compound Properties & Handling

Chemical Identity
  • IUPAC Name: N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide[1]

  • Molecular Formula: C₁₁H₁₀BrNO₂S₂

  • Molecular Weight: ~332.24 g/mol

  • Solubility Profile: High lipophilicity (LogP > 3.0). Poorly soluble in water; soluble in DMSO.

Reagent Preparation (Critical Step)

To ensure accurate dosing, the compound must be fully solubilized before introduction to the aqueous media.

  • Primary Stock (10 mM): Weigh the powder and dissolve in 100% anhydrous Dimethyl Sulfoxide (DMSO). Vortex for 30 seconds.

    • Note: Do not use ethanol; it evaporates too quickly during micro-dosing, altering concentrations.

  • Working Stock (100x): Dilute the Primary Stock to 100x the highest desired test concentration using DMSO.

    • Example: For a top test concentration of 64 µg/mL, prepare a 6.4 mg/mL working stock.

  • Solvent Tolerance: The final assay concentration of DMSO must not exceed 1% (v/v) , and ideally should be ≤0.5% , to prevent solvent-induced bacterial inhibition.

Mechanism of Action: The Folate Pathway

Understanding the pathway is essential for troubleshooting "rescue" effects caused by media contamination.

FolatePathway PABA PABA (Para-aminobenzoic acid) DHPS Enzyme: DHPS (Dihydropteroate Synthase) PABA->DHPS Substrate DHP Dihydropteroic Acid DHPS->DHP Compound N-(2-bromophenyl)-5- methylthiophene-2-sulfonamide Compound->DHPS Competitive Inhibition Folate Tetrahydrofolate (DNA/RNA Synthesis) DHP->Folate Thymidine Exogenous Thymidine (Media Contaminant) Thymidine->Folate Bypass Mechanism (Rescue)

Figure 1: Mechanism of Action. The compound competes with PABA for the DHPS active site. Note the "Bypass Mechanism" where exogenous thymidine can render the drug ineffective.

Protocol A: Broth Microdilution (MIC Determination)

This protocol is adapted from CLSI M07 standards, specifically modified for lipophilic sulfonamides.

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • CRITICAL: Use Lyophilized Horse Blood (LHB) supplemented or specific "low-thymidine" lots. Excess thymidine (>0.03 µg/mL) antagonizes sulfonamides.

  • Plates: 96-well clear, round-bottom polystyrene plates (untreated).

  • Strains:

    • Gram-Positive Control:Staphylococcus aureus ATCC 29213.

    • Gram-Negative Control:Escherichia coli ATCC 25922.

Workflow

MIC_Workflow cluster_0 Day 1: Setup cluster_1 Day 2: Readout Stock DMSO Stock (100x) Dilution Serial Dilution (2-fold in Media) Stock->Dilution 1:100 Plate 96-Well Plate (Compound + Bacteria) Dilution->Plate Inoculum Bacterial Susp. (5x10^5 CFU/mL) Inoculum->Plate Incubate Incubation 16-20h @ 35°C Plate->Incubate Read Visual/OD600 Read Incubate->Read

Figure 2: Step-by-step workflow for MIC determination via broth microdilution.

Detailed Steps
  • Inoculum Preparation:

    • Pick 3-5 colonies from a fresh agar plate (<24h old).

    • Suspend in saline to match 0.5 McFarland turbidity standard (~1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in CAMHB to achieve the starting inoculum.

  • Plate Setup:

    • Add 50 µL of CAMHB to columns 2-12.

    • Add 100 µL of the 2x highest drug concentration (prepared in CAMHB, max 1% DMSO) to column 1.

    • Perform serial 2-fold dilutions from column 1 through column 10 (transfer 50 µL). Discard 50 µL from column 10.

    • Column 11: Growth Control (Bacteria + Media + DMSO solvent control).

    • Column 12: Sterility Control (Media only).

  • Inoculation:

    • Add 50 µL of the diluted bacterial suspension to wells 1-11.

    • Final Volume: 100 µL per well.

    • Final Bacterial Density: ~5 x 10⁵ CFU/mL.

  • Incubation:

    • Seal with a gas-permeable film.

    • Incubate at 35°C ± 2°C for 16-20 hours in ambient air.

Data Interpretation

Sulfonamides often show "trailing endpoints" (haze) due to delayed inhibition.

  • MIC Definition: The lowest concentration that inhibits ≥80% of visible growth compared to the growth control. Do not disregard a faint haze (trailing) unless it is heavy turbidity.

  • Precipitation Check: If the compound precipitates (visible crystals/flakes), the MIC is invalid above that solubility limit. Use Resazurin dye (0.01%) to distinguish viable cells from precipitate.

Protocol B: Time-Kill Kinetics

To distinguish between bacteriostatic (growth inhibition) and bactericidal (killing) activity.

Experimental Design Table
ParameterSpecification
Concentrations 4x MIC, 1x MIC, 0.25x MIC, Growth Control
Time Points 0h, 2h, 4h, 8h, 24h
Detection Limit 50 CFU/mL (requires plating 20 µL spots)
Bactericidal Threshold ≥3 log₁₀ reduction in CFU/mL from the starting inoculum
Procedure
  • Prepare 10 mL of CAMHB containing the compound at desired multiples of the MIC.

  • Inoculate with ~10⁶ CFU/mL (higher than MIC assay to allow quantification of killing).

  • Incubate at 35°C with shaking (200 rpm).

  • At each time point, remove 100 µL, perform serial 10-fold dilutions in saline, and spot-plate onto Mueller-Hinton Agar.

  • Count colonies after 24h incubation.

Troubleshooting & Validation (Self-Validating Systems)

The "Thymidine Rescue" Check

If you observe unexpectedly high MICs (>64 µg/mL), perform the Thymidine Rescue Assay :

  • Run the MIC assay in standard CAMHB.

  • Run the MIC assay in CAMHB + 5% Lysed Horse Blood (LHB).

  • Result: If MIC drops significantly (e.g., from >64 to 4 µg/mL) in the presence of LHB, your standard media contains thymidine contamination. The LHB result is the valid one.

Solubility Control

Due to the 2-bromophenyl group, this molecule may crash out of solution.

  • Validation: Centrifuge the MIC tray after incubation. If a pellet forms in the sterility control wells (no bacteria), it is compound precipitation, not bacterial growth.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[2] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). Wayne, PA: CLSI.

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Reading guide for broth microdilution.[3][4][5]

  • Noreen, S., et al. (2024).[6][7] "Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147." Infection and Drug Resistance.[7][8][9]

  • BenchChem. (2025).[3] Application Notes for Thiophene Derivatives.[3]

Sources

Application

Application Note: Molecular Docking of N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide for Novel Drug Discovery

Abstract: This document provides a comprehensive technical guide and protocol for the use of N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide in molecular docking studies. Thiophene sulfonamides represent a promising cl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide and protocol for the use of N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide in molecular docking studies. Thiophene sulfonamides represent a promising class of molecules with a wide range of biological activities.[1][2][3] Molecular docking is a critical computational tool in structure-based drug design, enabling the prediction and analysis of ligand-receptor interactions at the molecular level.[4][5] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed workflow from target selection and preparation to docking execution, result analysis, and protocol validation. By leveraging field-proven insights and established methodologies, this note aims to provide a robust framework for investigating the therapeutic potential of N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide against various protein targets.

Introduction: The Scientific Rationale

Sulfonamides are a cornerstone of medicinal chemistry, renowned for their broad therapeutic applications, most notably as antibacterial agents that inhibit dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[1] The versatility of the sulfonamide scaffold has led to its incorporation into drugs targeting a diverse range of proteins, including carbonic anhydrases, proteases, and kinases.[5][6] The thiophene ring system, a privileged heterocycle in drug discovery, is often integrated into molecular designs to enhance biological activity and modulate physicochemical properties.

Recent studies on related 5-bromothiophene-2-sulfonamide derivatives have demonstrated significant antibacterial efficacy, particularly against drug-resistant strains like New Delhi Metallo-β-lactamase (NDM) producing Klebsiella pneumoniae.[3][7] These findings suggest that N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide, the subject of this guide, is a compelling candidate for in-silico investigation.

Molecular docking allows for the virtual screening of this ligand against protein targets of interest, providing crucial insights into:

  • Binding Affinity: A quantitative estimation of the strength of the ligand-receptor interaction.

  • Binding Pose: The preferred orientation and conformation of the ligand within the protein's active site.

  • Key Molecular Interactions: Identification of specific hydrogen bonds, hydrophobic contacts, and other non-covalent interactions that stabilize the complex.

This application note will use New Delhi Metallo-β-lactamase 1 (NDM-1) as an exemplary target (PDB ID: 5N5I) to illustrate a complete and validated docking protocol using industry-standard software.[3][7]

The Molecular Docking Workflow: A Conceptual Overview

A successful molecular docking study is a systematic process that ensures reproducibility and confidence in the generated results. The workflow can be visualized as a sequence of distinct but interconnected stages, each requiring careful execution and validation.

G cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation Target_ID Target Identification (e.g., NDM-1, PDB: 5N5I) Receptor_Prep Receptor Preparation (Clean PDB, Add Hydrogens) Target_ID->Receptor_Prep Obtain 3D Structure Ligand_Prep Ligand Preparation (N-(2-bromophenyl)-5- methylthiophene-2-sulfonamide) Docking Execute Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Grid_Box Define Search Space (Grid Box Generation) Receptor_Prep->Grid_Box Grid_Box->Docking Pose_Analysis Analyze Binding Poses & Interactions Docking->Pose_Analysis Score_Analysis Evaluate Docking Scores (Binding Affinity) Docking->Score_Analysis Validation Protocol Validation (Re-docking & RMSD) Pose_Analysis->Validation

Caption: Overall workflow for a molecular docking study.

Detailed Experimental Protocols

This section provides step-by-step methodologies using common, freely available software tools. The causality behind each step is explained to provide a deeper understanding of the process.

Part A: Target Protein Preparation

Rationale: Raw Protein Data Bank (PDB) files are experimental snapshots and are not immediately ready for docking. They often contain water molecules, co-solvents, and ions that can interfere with the docking algorithm. Furthermore, they typically lack hydrogen atoms, which are essential for calculating interactions like hydrogen bonds. This protocol ensures a clean, chemically correct receptor model.[8][9][10]

Software: UCSF ChimeraX

Protocol:

  • Fetch the Protein Structure:

    • Open UCSF ChimeraX.

    • In the command line, type open 5N5I and press Enter. This will download and display the crystal structure of NDM-1.

  • Initial Cleaning:

    • Remove Water: The presence of crystallographic water molecules can occupy space in the binding pocket that the ligand should explore. Command: delete ~solvent

    • Select the Protein Chain: This PDB file contains multiple chains. For this protocol, we will work with Chain A. Command: delete /B-D (This deletes chains B, C, and D).

    • Remove Non-essential Ions/Ligands: Visually inspect the structure for any remaining molecules other than the protein and the co-crystallized ligand (if one is being used for validation). Remove them by selecting and using the command delete selected.

  • Add Hydrogens and Charges:

    • The docking algorithm requires a complete structure, including hydrogens, to accurately calculate electrostatic and hydrogen bonding interactions.

    • Use the Dock Prep tool (Tools > Structure Editing > Dock Prep).

    • In the dialog box, ensure the options to "Add hydrogens" and "Add charges" (e.g., AMBER ff14SB) are selected.

    • This tool also checks for and repairs incomplete side chains, which is crucial for defining an accurate binding pocket.[9]

  • Save the Prepared Receptor:

    • Save the cleaned, protonated protein structure in the Mol2 format, which retains the added charges and atom types.

    • Go to File > Save and choose "Mol2" as the file type. Name it receptor_prepared.mol2.

Part B: Ligand Preparation

Rationale: The ligand structure must be converted into a 3D format with correct stereochemistry, protonation state, and defined rotatable bonds. The docking software needs to know which bonds in the ligand are flexible to explore different conformations during the simulation.

Software: ChemDraw (or similar), Open Babel, AutoDockTools (ADT)

Protocol:

  • Obtain 2D Structure:

    • Draw the structure of N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide in a chemical drawing program. Alternatively, obtain the structure from a database like PubChem using its CAS number: 1042644-61-0.[11][12]

    • Save the structure as a MOL file (ligand.mol).

  • Convert to 3D and Add Hydrogens:

    • Use a tool like Open Babel for a quick 2D-to-3D conversion and protonation at a physiological pH (7.4).

    • Open a terminal or command prompt and run: obabel ligand.mol -O ligand_3d.pdb --gen3d -p 7.4

  • Prepare for Docking (PDBQT format):

    • AutoDock Vina requires ligands to be in the PDBQT format, which includes partial charges and information about rotatable bonds.[11]

    • Open AutoDockTools (ADT).

    • Go to Ligand > Input > Open and select ligand_3d.pdb.

    • ADT will automatically add hydrogens if they are missing and compute Gasteiger charges.

    • Go to Ligand > Torsion Tree > Detect Root. This defines the rigid core of the molecule.

    • Go to Ligand > Output > Save as PDBQT and save the file as ligand.pdbqt.

Part C: Molecular Docking Simulation

Rationale: This phase involves defining the specific region of the protein for the docking search (the "grid box") and running the simulation. A well-defined grid box focuses the computational effort on the active site, increasing efficiency and accuracy.

Software: AutoDock Vina

Protocol:

  • Prepare the Receptor for Vina:

    • In ADT, open the prepared receptor file (receptor_prepared.mol2).

    • Go to Grid > Macromolecule > Choose and select the receptor. ADT will prepare it by adding salvation parameters and writing it to a PDBQT file. Save it as receptor.pdbqt.

  • Define the Grid Box:

    • The grid box should encompass the entire binding site. A reliable way to define it is to center it on the co-crystallized ligand from the original PDB file.

    • In ADT, with the receptor loaded, go to Grid > Grid Box....

    • Adjust the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) to fully enclose the active site. A spacing of 1.0 Å is standard. Record these values.

  • Create the Configuration File:

    • Create a text file named conf.txt. This file tells AutoDock Vina where to find the input files and how to perform the search.

    • Populate the file with the following information, replacing the coordinates with your recorded values:

  • Run AutoDock Vina:

    • Open a terminal or command prompt in the directory containing your files.

    • Execute the command: vina --config conf.txt --log docking_log.txt

    • The process will generate two files: docking_results.pdbqt containing the output poses and their scores, and docking_log.txt with a summary of the results.

Part D: Protocol Validation: The Re-docking Experiment

Rationale: To trust the results of docking an unknown ligand, you must first prove that your protocol can accurately reproduce a known binding pose. This is the most critical step for ensuring the trustworthiness of your study.[13][14] The Root Mean Square Deviation (RMSD) is used to measure the difference between the docked pose and the experimental (crystal) pose.

Protocol:

  • Prepare the Native Ligand: From the original PDB file (5N5I), isolate and save the co-crystallized ligand as a PDB file. Prepare this ligand using the exact same procedure as in Part B , creating native_ligand.pdbqt.

  • Re-dock the Native Ligand: Use the same receptor.pdbqt, grid box parameters, and Vina configuration file, but change the ligand = line to ligand = native_ligand.pdbqt. Run Vina.

  • Calculate RMSD:

    • Open the re-docked result and the original PDB file in a visualization program like UCSF ChimeraX or PyMOL.

    • Superimpose the protein backbones to align the structures.

    • Calculate the RMSD between the heavy atoms of the top-scoring re-docked ligand pose and the original crystal ligand pose.

    • Success Criterion: An RMSD value of ≤ 2.0 Å is considered a successful validation, indicating that the docking protocol is reliable.[13][15]

Analysis and Interpretation of Results

Rationale: The output of a docking simulation is a set of possible binding poses and associated energy scores. Analysis involves ranking these poses, evaluating the scores, and visually inspecting the molecular interactions that stabilize the complex.

Quantitative Data Analysis

The primary quantitative output is the binding affinity, reported in kcal/mol. More negative values indicate a stronger predicted binding affinity.[16] It is crucial to compare the score of your test ligand against a known inhibitor or a reference compound.

CompoundBinding Affinity (kcal/mol)RMSD (Å)Key Interacting ResiduesInteraction Type
Native Ligand (Re-docked) -9.81.15HIS-120, HIS-122, ZN-1H-Bond, Metal Coordination
N-(2-bromophenyl)... -8.9N/AHIS-120, TYR-228, LYS-211H-Bond, Hydrophobic
Reference Inhibitor -9.5N/AHIS-120, CYS-208, ZN-1H-Bond, Metal Coordination

This table presents hypothetical data for illustrative purposes.

Qualitative Visual Analysis

Visual inspection is essential to understand why a ligand achieves a good score.[17][18]

  • Load Results: Open the receptor.pdbqt and the docking_results.pdbqt files in PyMOL or UCSF ChimeraX.

  • Identify Interactions: Focus on the top-scoring pose (Mode 1).

    • Hydrogen Bonds: Look for dashed lines between donor and acceptor atoms (e.g., the sulfonamide SO2 or NH groups interacting with protein backbone or side-chain atoms).

    • Hydrophobic Interactions: Identify non-polar regions of the ligand (e.g., the bromophenyl or methylthiophene rings) making contact with non-polar residues like Valine, Leucine, or Phenylalanine.

    • Metal Coordination: For metalloenzymes like NDM-1, check for interactions between the ligand and the catalytic zinc ions.

G cluster_protein Protein Active Site Ligand Ligand (Thiophene Sulfonamide) His120 HIS-120 Ligand->His120 H-Bond Tyr228 TYR-228 Ligand->Tyr228 Hydrophobic Lys211 LYS-211 Ligand->Lys211 Electrostatic

Caption: Diagram of key ligand-receptor interactions.

Conclusion and Future Directions

This application note has outlined a robust, validated protocol for conducting molecular docking studies with N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide. By following these detailed steps—from meticulous preparation of both the ligand and receptor to rigorous protocol validation and careful analysis of the results—researchers can generate reliable, reproducible data. The insights gained from such studies, including predicted binding affinity and key molecular interactions, are invaluable for guiding hypothesis-driven drug discovery efforts, optimizing lead compounds, and elucidating mechanisms of action. The true value of docking lies not just in the scores it produces, but in the structural understanding it provides for rational drug design.

References

  • ResearchGate. (2023). What is the most simple protocol to prepare the liberary of ligands for molocular docking ? ResearchGate. [Link]

  • Quora. (2021). How does one prepare proteins for molecular docking?[Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?[Link]

  • ScotChem. (2025). 6. Preparing the protein and ligand for docking. [Link]

  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. [Link]

  • ResearchGate. (2024). How to interprete and analyze molecular docking results? ResearchGate. [Link]

  • ResearchGate. (2024). Validation of Docking Methodology (Redocking). ResearchGate. [Link]

  • ResearchGate. (2022). How to validate the molecular docking results ? ResearchGate. [Link]

  • Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models?[Link]

  • PLOS Computational Biology. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. [Link]

  • YouTube. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. [Link]

  • University of Cambridge. (n.d.). Session 4: Introduction to in silico docking. [Link]

  • ACS Publications. (2007). Validation Studies of the Site-Directed Docking Program LibDock. [Link]

  • Academia.edu. (n.d.). Molecular docking tutorial Sulfonamide-type D-Glu inhibitor docked into the MurD active site using ArgusLab. [Link]

  • Molecular Docking Server. (n.d.). Ligand Protein Docking & Molecular Modeling. [Link]

  • PMC. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. [Link]

  • RSC Publishing. (n.d.). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. [Link]

  • YouTube. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). [Link]

  • Scholars Research Library. (2016). A convenient synthesis and molecular docking study of novel sulfonamides fused with Betti's bases as DNA Topoisomerase II inhibitors. [Link]

  • Romanian Journal of Biophysics. (2014). MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. [Link]

  • Semantic Scholar. (2021). DESIGN AND MOLECULAR DOCKING OF SULFONAMIDE DERIVATIVES. [Link]

  • Impactfactor. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS AND MOLECULAR DOCKING OF SOME NOVEL ANTICANCER SULFONAMIDES CARRYING A BIOLOGICALLY ACTIVE PYRROLE AND PYRROLOPYRIMIDI. [Link]

  • Taylor & Francis Online. (2025). Molecular docking, ADME properties and synthesis of thiophene sulfonamide derivatives. [Link]

  • PMC. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. [Link]

  • ResearchGate. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. ResearchGate. [Link]

  • ResearchGate. (2025). Molecular docking, ADME properties and synthesis of thiophene sulfonamide derivatives | Request PDF. ResearchGate. [Link]

  • Preprints.org. (2024). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM. [Link]

  • PubMed. (2005). Synthesis and Antibacterial Activity of N-[2-(5-bromothiophen-2-yl) - PubMed. [Link]

  • ResearchGate. (n.d.). Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene... ResearchGate. [Link]

  • MDPI. (2024). Current Perspectives on Biological Screening of Newly Synthetised Sulfanilamide Schiff Bases as Promising Antibacterial and Antibiofilm Agents. [Link]

Sources

Method

Application Note: Determination of Minimum Inhibitory Concentration (MIC) for N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide against Klebsiella pneumoniae

[1] Executive Summary & Scope This technical guide details the protocol for assessing the antimicrobial potency of N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide (hereafter referred to as NBMS ) against Klebsiella pne...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Scope

This technical guide details the protocol for assessing the antimicrobial potency of N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide (hereafter referred to as NBMS ) against Klebsiella pneumoniae.

While standard sulfonamides are well-characterized, NBMS presents unique physicochemical challenges due to the lipophilic 2-bromophenyl moiety and the 5-methylthiophene core. This protocol deviates from generic antibiotic testing by addressing solubility limits , thymidine antagonism , and intrinsic resistance mechanisms specific to K. pneumoniae (e.g., efflux pumps and DHPS mutations).

The methodology adheres to CLSI M07-A11 standards (Broth Microdilution) but includes specific modifications for hydrophobic sulfonamide derivatives.

Mechanistic Grounding & Experimental Logic

Mechanism of Action (The "Why")

NBMS functions as a competitive inhibitor of dihydropteroate synthase (DHPS). Structurally, the sulfonamide group mimics para-aminobenzoic acid (PABA). By blocking DHPS, NBMS prevents the synthesis of dihydrofolic acid, a precursor essential for bacterial DNA synthesis.

Critical Consideration for K. pneumoniae: Unlike Gram-positives, K. pneumoniae possesses robust efflux pumps (e.g., AcrAB-TolC) and may harbor plasmid-mediated resistance (like sul1 or sul2 genes). Therefore, the MIC range tested must be wide (0.5 µg/mL to >128 µg/mL) to capture resistant phenotypes.

The Thymidine Antagonism Factor

WARNING: Sulfonamide testing is strictly dependent on the medium's thymidine content. Excess thymidine in the media allows bacteria to bypass the folate pathway via the "salvage pathway," rendering the drug artificially ineffective.

  • Requirement: Use only Cation-Adjusted Mueller-Hinton Broth (CAMHB) certified for low thymidine/thymine levels.

  • Validation: If the MIC of the control strain (E. coli ATCC 25922) against Trimethoprim/Sulfamethoxazole is elevated, the media is compromised.

Pathway Visualization

The following diagram illustrates the interference point of NBMS within the folate pathway.

FolatePathway cluster_0 Bacterial Cell PABA PABA (Precursor) DHPS DHPS Enzyme (Target) PABA->DHPS Substrate NBMS NBMS (Inhibitor) NBMS->DHPS Competitive Inhibition DHF Dihydrofolic Acid DHPS->DHF Synthesis THF Tetrahydrofolic Acid DHF->THF DNA DNA/RNA Synthesis THF->DNA

Figure 1: Mechanism of Action. NBMS competes with PABA for the DHPS active site, halting folate synthesis.

Materials & Preparation

Compound Stock Solution

NBMS is hydrophobic. Direct dissolution in water or media will result in precipitation and erratic MIC data.

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

  • Target Stock Concentration: 12.8 mg/mL (12,800 µg/mL).

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

Calculation for 10 mg Powder:



Bacterial Strain Preparation
  • Test Strain: Klebsiella pneumoniae clinical isolate or reference strain (e.g., ATCC 13883 or ATCC 700603 for ESBL positive).

  • QC Strain: Escherichia coli ATCC 25922 (Must be included to validate the assay).[1]

  • Culture: Fresh streak on Tryptic Soy Agar (TSA) or Blood Agar, incubated 18-24h at 37°C.

Experimental Protocol: Broth Microdilution (96-Well)

Workflow Overview

This protocol utilizes a 96-well plate format to test a concentration gradient of NBMS from 128 µg/mL down to 0.25 µg/mL.

MIC_Workflow Stock NBMS Stock (12.8 mg/mL in DMSO) Intermed Intermediate Dilution (256 µg/mL in CAMHB) (2% DMSO) Stock->Intermed 1:50 Dilution Plate 96-Well Plate Serial Dilution (128 - 0.25 µg/mL) Intermed->Plate Add 100µL/well Incubate Incubation 16-20h @ 35°C Plate->Incubate Inoculum Inoculum Prep (5 x 10^5 CFU/mL) Inoculum->Plate Add 100µL/well Read Read MIC (Visual & OD600) Incubate->Read

Figure 2: Workflow for Broth Microdilution Assay.

Step-by-Step Procedure
Step 1: Preparation of Assay Plate (2X Concentration)

We prepare the drug at 2X the final desired concentration because adding the bacterial suspension will dilute it by half.

  • Intermediate Solution: Dilute the 12.8 mg/mL Stock 1:50 in CAMHB to get 256 µg/mL .

    • Note: This solution contains 2% DMSO.

  • Dispensing: Add 100 µL of sterile CAMHB to columns 2 through 12 of the 96-well plate.

  • Drug Addition: Add 200 µL of the 256 µg/mL Intermediate Solution to Column 1.

  • Serial Dilution: Transfer 100 µL from Column 1 to Column 2. Mix by pipetting up and down 5 times. Repeat transfer to Column 10. Discard the final 100 µL from Column 10.

    • Column 11: Growth Control (Media + Bacteria + Solvent Vehicle). Add 2% DMSO to media here to control for solvent toxicity.

    • Column 12: Sterility Control (Media only).

Step 2: Inoculum Preparation[2]
  • Select 3-5 isolated colonies of K. pneumoniae and suspend in saline.

  • Adjust turbidity to 0.5 McFarland Standard (approx.[2]

    
     CFU/mL).
    
  • Dilution: Dilute this suspension 1:150 in CAMHB.

    • This results in approx.

      
       CFU/mL.[2]
      
Step 3: Inoculation[2]
  • Add 100 µL of the diluted bacterial suspension to wells in Columns 1 through 11.

  • Add 100 µL of sterile CAMHB to Column 12 (Sterility Control).

  • Final Conditions:

    • Well Volume: 200 µL.

    • Bacterial Concentration:

      
       CFU/mL.[2]
      
    • NBMS Concentration: 128, 64, 32, ..., 0.25 µg/mL.

    • Final DMSO Concentration: 1% (Safe for K. pneumoniae).

Step 4: Incubation[2]
  • Seal plate with a breathable adhesive film to prevent evaporation.

  • Incubate at 35 ± 2°C in ambient air for 16–20 hours .

  • Note: Do not use CO2 incubation as it alters pH, affecting sulfonamide activity.

Data Analysis & Interpretation

Reading the Results
  • Visual Inspection: Place the plate on a dark background. Look for a "button" of bacterial growth at the bottom of the well or general turbidity.

  • Definition of MIC: The MIC is the lowest concentration of NBMS that completely inhibits visible growth.

  • Trailing Endpoints: Sulfonamides often show "trailing" (slight haze) due to carryover folate reserves.

    • Rule: Ignore faint haze (≤20% of control growth). Read the point of significant inhibition (80% reduction).

Quality Control (QC)

Validating the assay is mandatory. If the QC strain fails, the K. pneumoniae data is invalid.

OrganismAgentExpected MIC Range (µg/mL)
E. coli ATCC 25922 Sulfisoxazole (Proxy)8 – 32
E. coli ATCC 25922 Trimethoprim/Sulfa≤ 0.5/9.5

Note: Since NBMS is a research compound, use Sulfisoxazole ranges as a general performance benchmark for the class.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation in wells NBMS insolubility at high conc.Check wells under microscope. If crystals are present, the MIC is invalid above that concentration.
Growth in Sterility Control Contaminated media/techniqueDiscard plate. Re-filter sterilize media.
"Skipped" Wells Pipetting error or contaminationRepeat the assay. Ensure tips are changed or washed properly.
High MIC in QC Strain High Thymidine in MediaDiscard media batch. Purchase Thymidine-reduced CAMHB.

References

  • Noreen, M. et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance.[3][2][4][5][6][7]

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[8] M07-A11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

  • Summer, S. et al. (2022).[9] Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO). Frontiers in Microbiology.

  • BenchChem. (2025).[2] Protocol for Assessing the Antibacterial Activity of Sulfonamides.

  • Kothari, V. et al. (2009). Effect of various solvents on bacterial growth in context of determining MIC of various antimicrobials.

Sources

Application

High-Throughput Screening Assays for Sulfonamide Derivatives: A Detailed Guide to Application and Protocol

Introduction: The Enduring Relevance of the Sulfonamide Scaffold in Drug Discovery The sulfonamide moiety, a functional group that has been a cornerstone of medicinal chemistry for decades, continues to demonstrate remar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of the Sulfonamide Scaffold in Drug Discovery

The sulfonamide moiety, a functional group that has been a cornerstone of medicinal chemistry for decades, continues to demonstrate remarkable versatility and therapeutic potential.[1] Initially celebrated for the discovery of antibacterial sulfa drugs, the applications of sulfonamide derivatives have expanded dramatically to encompass a wide array of therapeutic areas, including anticancer[2][3][4], anti-inflammatory[1], and antiviral agents. The ability of the sulfonamide functional group to act as a key pharmacophore, engaging with a multitude of biological targets, underscores its significance in modern drug discovery.[5]

High-throughput screening (HTS) has become an indispensable engine for identifying novel bioactive molecules from vast chemical libraries.[6] The application of HTS to screen for new sulfonamide derivatives is a logical and fruitful endeavor, enabling the rapid identification of "hit" compounds that can be further optimized into lead candidates.[6] This guide provides a comprehensive overview of the key HTS assays applicable to sulfonamide derivatives, complete with detailed protocols and expert insights to empower researchers in their drug discovery efforts.

Pillar 1: Understanding the Target Landscape for Sulfonamides

The success of any HTS campaign hinges on a deep understanding of the biological targets. For sulfonamides, the target landscape is broad and well-characterized for certain classes.

Classical Target: Dihydropteroate Synthase (DHPS)

The antibacterial action of sulfonamides stems from their ability to competitively inhibit dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[7] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, a precursor for nucleotide synthesis, thereby arresting bacterial growth. Human cells are unaffected as they obtain folate from their diet.

Pillar 2: Designing the Optimal HTS Assay Strategy

The choice of HTS assay is dictated by the biological target and the desired screening outcome. Both biochemical and cell-based assays offer powerful, and often complementary, approaches for screening sulfonamide libraries.

Biochemical Assays: Probing Direct Target Engagement

Biochemical assays are performed in a cell-free environment and are designed to measure the direct interaction of a compound with a purified biological target, such as an enzyme or receptor.

  • Fluorescence Polarization (FP) Assays: FP is a robust, homogeneous assay format ideal for monitoring binding events in solution.[8] It relies on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger molecule (e.g., a target protein), the tumbling rate of the tracer slows down, leading to an increase in fluorescence polarization.[8] In a competitive FP assay, a sulfonamide inhibitor will compete with the tracer for binding to the target protein, causing a decrease in polarization. This format is particularly well-suited for screening inhibitors of enzymes like DHPS.[7][9]

  • Luminescence-Based Assays: These assays utilize light-emitting reactions, often catalyzed by enzymes like luciferase, to generate a signal. They are known for their high sensitivity and broad dynamic range. An example is the Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA), a bead-based technology that can be adapted to study protein-protein interactions or enzyme activity.[10][11] When applied to sulfonamide screening, an AlphaLISA could be configured to measure the inhibition of a target enzyme by detecting the depletion of a substrate or the formation of a product.

  • Colorimetric Assays: Colorimetric assays are a straightforward and cost-effective method for measuring enzyme activity.[12] A classic example is the assay for carbonic anhydrase, a zinc metalloenzyme that is a target for some sulfonamide drugs.[12] In this assay, the enzyme's esterase activity is monitored by the hydrolysis of p-nitrophenyl acetate (pNPA) to the yellow-colored p-nitrophenol, which can be quantified spectrophotometrically.[12]

Cell-Based Assays: Assessing Phenotypic Responses

Cell-based assays provide a more physiologically relevant context for screening by evaluating the effects of compounds on living cells.[4] This approach is crucial for identifying compounds that modulate cellular pathways and for assessing cytotoxicity.

  • Antiproliferative and Cytotoxicity Assays: These assays are fundamental for screening anticancer sulfonamides. A common method is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[2] A reduction in the conversion of MTT to its colored formazan product indicates a decrease in cell viability.

  • Cell Cycle Analysis: For anticancer drug discovery, understanding a compound's effect on the cell cycle is critical. Flow cytometry can be used to analyze the DNA content of cells treated with sulfonamide derivatives, revealing whether the compounds induce cell cycle arrest at specific phases (e.g., G1, S, or G2/M).[2][3]

  • Bioluminescence-Based Antimicrobial Susceptibility Testing (AST): This innovative approach offers a rapid method for assessing the antibacterial activity of sulfonamides. The principle is based on measuring the consumption of adenosine triphosphate (ATP) by bacteria. In the presence of a susceptible antibiotic, bacterial growth is inhibited, and ATP is not consumed, leading to a detectable luminescent signal when luciferase and luciferin are added.[5][13][14][15]

Pillar 3: Ensuring Data Integrity and Validating Hits

A successful HTS campaign is not just about generating data; it's about generating high-quality, actionable data. Rigorous quality control and a well-defined hit validation workflow are paramount.

Quality Control in HTS
  • Z'-Factor: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. It takes into account the separation between the signals of the positive and negative controls and their respective standard deviations. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay.

Hit Confirmation and Validation Workflow

A "hit" from a primary screen is just the starting point. A systematic process of confirmation and validation is necessary to eliminate false positives and prioritize promising compounds.[16][17][18][19]

  • Hit Confirmation: Re-testing of primary hits in the same assay to confirm their activity.

  • Dose-Response Analysis: Generating concentration-response curves to determine the potency (e.g., IC50 or EC50) of the confirmed hits.

  • Orthogonal Assays: Testing hits in a secondary assay that uses a different detection technology or measures a different biological endpoint to further validate their activity.[16][17]

  • Counter-Screens: These are assays designed to identify compounds that interfere with the assay technology itself, such as autofluorescent compounds or aggregators.[20]

  • Structure-Activity Relationship (SAR) Analysis: Once a validated hit series is identified, initial SAR studies can be conducted by testing structurally related analogs to understand the chemical features required for activity.[16]

Visualizations and Protocols

Diagrams

Experimental Workflow for a Competitive Fluorescence Polarization Assay

cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Detection cluster_3 Data Analysis p1 Dispense Target Protein to Microplate Wells p2 Add Fluorescent Tracer p1->p2 p3 Add Sulfonamide Compound (or DMSO control) p2->p3 p4 Incubate at Room Temperature to Reach Equilibrium p3->p4 p5 Measure Fluorescence Polarization p4->p5 p6 Calculate Polarization Values and Determine Inhibition p5->p6

Caption: Workflow for a competitive fluorescence polarization HTS assay.

Signaling Pathway for Sulfonamide Inhibition of Bacterial Folate Synthesis

PABA PABA (para-Aminobenzoic Acid) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Sulfonamide Sulfonamide Derivative Sulfonamide->DHPS Competitive Inhibition Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolic Acid Dihydrofolate->Tetrahydrofolate Nucleotides Nucleotide Synthesis Tetrahydrofolate->Nucleotides

Sources

Method

Application Note &amp; Protocols: A Comprehensive In-Silico Workflow for Characterizing Protein-Ligand Interactions of N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide

Abstract: This document provides a detailed, methodology-driven guide for the in-silico investigation of N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide, a representative member of the medicinally significant thiophene...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed, methodology-driven guide for the in-silico investigation of N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide, a representative member of the medicinally significant thiophene sulfonamide class.[1][2] Recognizing the therapeutic potential of sulfonamides against a wide array of biological targets, including enzymes and receptors involved in cancer and infectious diseases, this guide establishes a robust computational workflow.[3][4][5] We move beyond a simple recitation of steps to explain the scientific rationale behind each phase of the process, from initial system preparation to advanced simulation and energy calculations. The protocols detailed herein utilize widely accessible, open-source tools to perform molecular docking, assess complex stability through molecular dynamics (MD) simulations, and calculate binding free energies.[6][7][8] This self-validating framework is designed for researchers, scientists, and drug development professionals to rigorously predict and analyze the molecular interactions that govern the compound's potential biological activity.

Introduction to the In-Silico Approach

The Thiophene Sulfonamide Scaffold: A Privileged Structure in Medicinal Chemistry

The thiophene ring system is a cornerstone pharmacophore in drug discovery, prized for its bioisosteric properties and its ability to engage in diverse interactions with biological targets.[2] When coupled with a sulfonamide functional group—a moiety central to the development of antibacterial agents, diuretics, and anticancer drugs—the resulting scaffold offers significant therapeutic potential.[9][10] Thiophene sulfonamide derivatives have been investigated for a range of activities, including the inhibition of enzymes like carbonic anhydrase, α-glucosidase, and bromodomains (BRD4), underscoring their versatility.[3][11][12] The subject of this guide, N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide, serves as an exemplary model for this chemical class.

Rationale for In-Silico Modeling

Computational modeling has become an indispensable pillar of modern drug discovery, offering a time- and cost-effective means to prioritize lead compounds and elucidate mechanisms of action at an atomic level.[7][13] Techniques such as molecular docking provide initial predictions of binding poses, while molecular dynamics (MD) simulations offer profound insights into the dynamic behavior and stability of protein-ligand complexes over time.[13][14] By simulating these interactions, we can predict binding affinities, identify key intermolecular forces (e.g., hydrogen bonds, hydrophobic contacts), and understand the conformational changes that accompany ligand binding.[6]

Objective and Case Study Target

The objective of this application note is to provide a comprehensive, step-by-step protocol for the complete in-silico characterization of a ligand's interaction with a protein target. To provide a concrete and reproducible example, we will model the interaction of N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide with Human Carbonic Anhydrase I (PDB ID: 1AZM) , a well-characterized enzyme and a known target for sulfonamide drugs.[15] This workflow, however, is broadly applicable to any protein-ligand system.

Pre-Computation: System Preparation

The accuracy of any in-silico model is fundamentally dependent on the quality of the initial structures. This section details the critical protocols for preparing both the ligand and the receptor.

Protocol 2.1: Ligand Preparation

Rationale: A chemically correct, low-energy 3D conformation of the ligand is essential for accurate docking. Starting from a 2D representation or SMILES string, we must generate a realistic 3D structure and assign correct atomic charges.

Methodology:

  • Obtain SMILES String: The SMILES (Simplified Molecular-Input Line-Entry System) for N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide is Cc1ccc(s1)S(=O)(=O)Nc2ccccc2Br.

  • Generate 3D Coordinates: Use a cheminformatics tool like Open Babel or the online SMILES translator from the National Cancer Institute ([Link]) to convert the SMILES string into a 3D structure (e.g., in .sdf or .mol2 format).

  • Add Hydrogens and Assign Charges: Load the 3D structure into a molecular modeling tool such as UCSF Chimera or Avogadro. Add hydrogens appropriate for a physiological pH (typically 7.4). Assign partial atomic charges using a force field like AM1-BCC or Gasteiger.

  • Energy Minimization: Perform an energy minimization of the ligand structure using a suitable algorithm (e.g., steepest descent followed by conjugate gradients) to relieve any steric clashes and find a low-energy conformation.

  • Save in Required Format: Save the prepared ligand structure in the .pdbqt format, which is required by AutoDock Vina and contains information on atom types and torsional degrees of freedom.

Protocol 2.2: Receptor Preparation

Rationale: Protein structures obtained from the Protein Data Bank (PDB) are often incomplete. They may lack hydrogen atoms, contain experimental artifacts like water molecules and co-factors, and may include multiple chains when only one is needed. Proper preparation is crucial for defining the correct binding environment.[8]

Methodology:

  • Download PDB Structure: Download the crystal structure of Human Carbonic Anhydrase I (PDB ID: 1AZM) from the RCSB PDB ([Link]15]

  • Clean the Structure: Load the PDB file into a preparation tool like AutoDockTools (ADT) or UCSF Chimera.

    • Remove all water molecules.

    • Inspect the structure for any co-crystallized ligands or ions. For 1AZM, remove the bound sulfonamide inhibitor to create an empty binding site for our docking experiment. The essential Zinc ion in the active site should be retained.

    • Select the relevant protein chain (e.g., Chain A) if multiple chains are present.

  • Add Hydrogens and Charges: Add polar hydrogen atoms to the protein structure. This is critical for defining the hydrogen bond donor/acceptor network.[8] Assign Gasteiger charges to the protein atoms.

  • Save in Required Format: Save the prepared receptor as a .pdbqt file. This format includes the necessary charge and atom type information for docking.

Core Methodology I: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[13] It is a foundational step for generating a plausible binding hypothesis.

Protocol 3.1: Molecular Docking with AutoDock Vina

Rationale: AutoDock Vina is a widely used, computationally efficient, and accurate open-source program for molecular docking. It uses a scoring function to estimate the binding affinity (in kcal/mol) and predict the binding pose.[8]

Methodology:

  • Define the Binding Site (Grid Box):

    • Using AutoDockTools, identify the active site of the receptor. This is typically the location of the co-crystallized ligand in the original PDB file.

    • Center a grid box on this active site. The size of the box should be large enough to encompass the entire binding pocket and allow the ligand to rotate and translate freely within it. A typical size is 25 x 25 x 25 Å.

    • Record the coordinates of the grid box center and its dimensions.

  • Create a Configuration File: Prepare a text file (e.g., conf.txt) specifying the paths to the receptor and ligand .pdbqt files, the grid box parameters, and the output file name.

  • Run the Docking Calculation: Execute Vina from the command line, pointing to your configuration file: vina --config conf.txt --log docking_log.txt.

  • Analyze Results:

    • The output file (docking_results.pdbqt) will contain multiple predicted binding poses (typically 9), ranked by their binding affinity scores.

    • The log file (docking_log.txt) provides a summary table of these scores. The most negative score represents the most favorable predicted binding affinity.

    • Visualize the top-ranked pose in complex with the receptor using a program like PyMOL or UCSF Chimera to analyze key interactions (hydrogen bonds, hydrophobic contacts, etc.).

Core Methodology II: Molecular Dynamics (MD) Simulation

While docking provides a static snapshot, MD simulations offer a dynamic view, allowing us to assess the stability and conformational dynamics of the protein-ligand complex in a simulated physiological environment.[6][14]

Workflow: In-Silico Modeling from Docking to MD

G cluster_prep 1. System Preparation cluster_dock 2. Molecular Docking cluster_md 3. MD Simulation cluster_analysis 4. Data Analysis Ligand Ligand Prep (2.1) (SMILES -> 3D -> Minimized) Docking Docking Simulation (3.1) (AutoDock Vina) Ligand->Docking Receptor Receptor Prep (2.2) (PDB -> Clean -> H-added) Receptor->Docking Pose Pose Selection (Lowest Binding Energy) Docking->Pose MD_Setup System Setup (4.1) (Solvation & Ionization) Pose->MD_Setup MD_Run Equilibration & Production (NVT, NPT, Production MD) MD_Setup->MD_Run Trajectory Trajectory Analysis (RMSD, RMSF, H-Bonds) MD_Run->Trajectory Energy Binding Free Energy (5.1) (MM/PBSA) Trajectory->Energy Final Validated Interaction Hypothesis Energy->Final G Start Analyze RMSD of Protein-Ligand Complex Stable RMSD Converges to a Stable Plateau Start->Stable Unstable RMSD Shows High Fluctuations or Drifts Start->Unstable Proceed Proceed to Binding Energy Calculation (MM/PBSA) Stable->Proceed Conclusion: Stable Complex Reassess Re-evaluate Docking Pose or System Setup Unstable->Reassess Conclusion: Unstable Complex Ligand_Unbinds Ligand may be unbinding from the pocket. Consider a different initial pose or a weaker binder. Unstable->Ligand_Unbinds

Caption: Decision tree for interpreting RMSD results from MD simulations.

Conclusion

This application note has detailed a rigorous, multi-faceted in-silico workflow for characterizing the interactions of N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide with a target protein. By integrating molecular docking, molecular dynamics, and binding free energy calculations, researchers can build a robust, evidence-based hypothesis of a compound's binding mode and stability. This self-validating protocol, which emphasizes the rationale behind each step, provides a powerful framework for guiding medicinal chemistry efforts, prioritizing compounds for synthesis, and accelerating the drug discovery pipeline.

References

  • Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. ResearchGate. [Link]

  • OpenMMDL - Simplifying the Complex: Building, Simulating, and Analyzing Protein–Ligand Systems in OpenMM. ACS Publications. [Link]

  • Simulating Protein-Ligand Complexes using Open Source tools. Union.ai. [Link]

  • Calculation of binding free energies. PubMed. [Link]

  • Molecular dynamics simulations: Insights into protein and protein ligand interactions. ScienceDirect. [Link]

  • Molecular modeling of potent novel sulfonamide derivatives as non-peptide small molecule anti-COVID 19 agents. National Center for Biotechnology Information (PMC). [Link]

  • Molecular Simulation of Protein-Ligand Complexes. Nottingham ePrints. [Link]

  • Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. MDPI. [Link]

  • In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. Taylor & Francis Online. [Link]

  • On Free Energy Calculations in Drug Discovery. ACS Publications. [Link]

  • Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. MDPI. [Link]

  • Binding Free Energy Calculation Based on the Fragment Molecular Orbital Method and Its Application in Designing Novel SHP-2 Allosteric Inhibitors. MDPI. [Link]

  • Molecular docking tutorial Sulfonamide-type D-Glu inhibitor docked into the MurD active site using ArgusLab. Academia.edu. [Link]

  • In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. PubMed. [Link]

  • Molecular docking tutorial. fkkt.uni-lj.si. [Link]

  • Free Energy Calculations. BOKU. [Link]

  • In silico Prediction of Anti-bacterial Potentials of Some Synthesized Sulfonamide Compounds. ResearchGate. [Link]

  • Fundamental concepts of relative binding Free Energy Perturbation (FEP) calculations. YouTube. [Link]

  • (PDF) Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. ResearchGate. [Link]

  • Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. ACS Publications. [Link]

  • DESIGN AND MOLECULAR DOCKING OF SULFONAMIDE DERIVATIVES. Semantic Scholar. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Center for Biotechnology Information (PMC). [Link]

  • (A). Schematic synthesis of thiophene sulfonamides by Krasavin et al. ResearchGate. [Link]

  • Sulfonamides, Trimethoprim-Sulfamethoxazole, Quinolones, and Agents for Urinary Tract Infections. AccessPharmacy. [Link]

  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. National Center for Biotechnology Information (PMC). [Link]

  • ANTIMICROBIAL SULFONAMIDE DRUGS. scindeks.ceon.rs. [Link]

  • Facile Synthesis of 5-Bromo- N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo- β-Lactamase Producing Klebsiella pneumoniae ST147. PubMed. [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers. [Link]

  • Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. National Center for Biotechnology Information (PMC). [Link]

  • Sulfonamides. MSD Manual Professional Edition. [Link]

  • Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. MDPI. [Link]

  • (PDF) Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. ResearchGate. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide

Welcome to the technical support center for the synthesis of N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the commo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific sulfonamide synthesis. We provide in-depth, field-proven insights and troubleshooting strategies to help you optimize your reaction yield and purity.

The synthesis of N-aryl sulfonamides is a cornerstone reaction in medicinal chemistry, but it is not without its challenges.[1] The target molecule, N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide, involves the coupling of a sterically hindered and electronically deactivated amine (2-bromoaniline) with a reactive sulfonyl chloride. This guide addresses the critical parameters and potential pitfalls of this process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide?

The most direct and widely used method is the nucleophilic substitution reaction between 5-methylthiophene-2-sulfonyl chloride and 2-bromoaniline.[2][3] This reaction is typically performed in an aprotic solvent in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.[4]

Q2: Why is the yield of this specific reaction often problematic?

Several factors can contribute to lower-than-expected yields. The primary challenges are:

  • Low Nucleophilicity of the Amine: The bromine atom on the aniline ring is electron-withdrawing, which reduces the nucleophilicity of the amine nitrogen, making the reaction slower.[5][6]

  • Steric Hindrance: The ortho-position of the bromine atom provides significant steric hindrance around the amine, making it more difficult for the bulky sulfonyl chloride to approach and react.

  • Instability of the Sulfonyl Chloride: 5-methylthiophene-2-sulfonyl chloride is susceptible to hydrolysis by moisture, which consumes the reagent and reduces the potential yield.[5][7]

Q3: What are the most critical reaction parameters to control for a successful synthesis?

The three most critical parameters are:

  • Strict Anhydrous Conditions: All glassware, solvents, and reagents must be thoroughly dried to prevent the hydrolysis of the sulfonyl chloride.[5]

  • Choice and Stoichiometry of the Base: A suitable base is required to scavenge the HCl produced. Pyridine or triethylamine (TEA) are common choices.[4] The amount of base is crucial for driving the reaction to completion.

  • Temperature Control: The reaction should be initiated at a low temperature (e.g., 0 °C) to manage the initial exotherm and minimize side reactions, followed by a gradual warming to ensure completion.[5][7]

Troubleshooting Guide: Improving Reaction Yield & Purity

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Low to No Product Formation

You've run the reaction, but TLC/LCMS analysis shows mostly unreacted 2-bromoaniline and no desired product.

  • Potential Cause 1: Inactive Sulfonyl Chloride.

    • Why it happens: 5-methylthiophene-2-sulfonyl chloride is moisture-sensitive.[8] If it has been stored improperly or exposed to atmospheric moisture, it will hydrolyze to the unreactive 5-methylthiophene-2-sulfonic acid.

    • Solution: Use a fresh bottle of the sulfonyl chloride or purify the existing stock. Ensure all solvents are anhydrous and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Potential Cause 2: Insufficient or Inappropriate Base.

    • Why it happens: The reaction generates one equivalent of HCl, which will protonate the starting aniline, rendering it non-nucleophilic. An adequate amount of a suitable base is required to neutralize this acid.

    • Solution: Use at least 1.1 to 1.5 equivalents of a tertiary amine base like triethylamine (TEA) or pyridine. Pyridine can often act as both a base and a catalyst.[2][4] For a slow reaction, a stronger, non-nucleophilic base might be considered, but TEA or pyridine are standard starting points.

  • Potential Cause 3: Reaction Temperature is Too Low.

    • Why it happens: Due to the reduced reactivity of 2-bromoaniline, the reaction may be kinetically slow at low temperatures.

    • Solution: While starting at 0 °C is recommended to control the initial reaction rate, the reaction may need to be allowed to warm to room temperature or even be gently heated (e.g., to 40 °C) to proceed to completion.[5] Monitor the reaction progress closely by TLC or HPLC.

Issue 2: Formation of a Significant Byproduct (Di-sulfonylation)

Your TLC shows the desired product spot, but also a significant, less polar spot corresponding to a di-sulfonated byproduct.

  • Potential Cause: Incorrect Stoichiometry.

    • Why it happens: Using an excess of 5-methylthiophene-2-sulfonyl chloride can lead to the formation of N,N-bis(5-methylthiophene-2-sulfonyl)-2-bromoaniline.[6][7] This occurs when the primary aniline starting material reacts with two molecules of the sulfonyl chloride.

    • Solution: Carefully control the stoichiometry. Use a 1:1 molar ratio of 2-bromoaniline to sulfonyl chloride, or even a slight excess of the aniline (e.g., 1.05 equivalents) to ensure the complete consumption of the more valuable sulfonyl chloride.[7]

  • Potential Cause: Rapid Addition of Sulfonyl Chloride.

    • Why it happens: Adding the sulfonyl chloride too quickly can create localized areas of high concentration, which favors the di-sulfonylation side reaction.[7]

    • Solution: Add the sulfonyl chloride dropwise as a solution in the reaction solvent over a period of 15-30 minutes, especially during the initial phase at low temperature.

Issue 3: Presence of a Highly Polar Byproduct

Your TLC plate shows a baseline spot that doesn't move, indicating a very polar impurity.

  • Potential Cause: Hydrolysis of the Sulfonyl Chloride.

    • Why it happens: As mentioned, any water in the reaction will convert the sulfonyl chloride into the corresponding sulfonic acid.[5] Sulfonic acids are highly polar and will not move from the baseline on a silica TLC plate.

    • Solution: This reinforces the need for rigorous anhydrous conditions. Use freshly distilled, dry solvents (e.g., from a solvent purification system or dried over molecular sieves). Dry all glassware in an oven before use and conduct the reaction under a nitrogen or argon atmosphere.[5]

Data & Parameter Summary

The following table summarizes the impact of key reaction parameters on the synthesis outcome.

ParameterRecommendationRationale for High YieldPotential Pitfall if Deviated
Stoichiometry 1.05 eq. Amine : 1.0 eq. Sulfonyl ChlorideEnsures complete consumption of sulfonyl chloride, minimizing di-sulfonylation.[7]Excess sulfonyl chloride leads to di-sulfonated byproduct.
Base 1.2-1.5 eq. Pyridine or TEANeutralizes HCl byproduct, driving the reaction forward. Pyridine can also catalyze the reaction.[4]Insufficient base stalls the reaction; product precipitates as HCl salt.
Solvent Anhydrous DCM, THF, or AcetonitrileAprotic solvents that solubilize reagents without reacting. Must be dry.[5]Protic or wet solvents will cause hydrolysis of sulfonyl chloride.
Temperature Add reagents at 0 °C, then warm to RTControls initial exotherm to prevent side reactions; warming ensures reaction completion.[7]High initial temp can favor di-sulfonylation; too low temp stalls reaction.
Atmosphere Inert (Nitrogen or Argon)Prevents moisture from entering the reaction vessel.Atmospheric moisture leads to sulfonyl chloride hydrolysis.

Experimental Protocols & Workflows

Workflow Overview

The overall process can be visualized as a two-stage synthesis, starting from commercially available 2-methylthiophene.

G cluster_0 Stage 1: Reagent Preparation cluster_1 Stage 2: Coupling Reaction 2-Methylthiophene 2-Methylthiophene 5-Methylthiophene-2-sulfonyl chloride 5-Methylthiophene-2-sulfonyl chloride 2-Methylthiophene->5-Methylthiophene-2-sulfonyl chloride Chlorosulfonic Acid (or SO2Cl2) Final Product N-(2-bromophenyl)-5- methylthiophene-2-sulfonamide 5-Methylthiophene-2-sulfonyl chloride->Final Product + 2-Bromoaniline + Base (Pyridine/TEA) 2-Bromoaniline 2-Bromoaniline 2-Bromoaniline->Final Product

Caption: High-level workflow for the synthesis.

Protocol 1: Synthesis of 5-Methylthiophene-2-sulfonyl chloride

This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as chlorosulfonic acid is highly corrosive.

  • Setup: Place a flame-dried 250 mL round-bottom flask, equipped with a magnetic stir bar and a pressure-equalizing dropping funnel, under a nitrogen atmosphere. Cool the flask to -10 °C using an ice/salt bath.

  • Reagent Addition: Cautiously add chlorosulfonic acid (e.g., 3 equivalents) to the flask.

  • Substrate Addition: Add 2-methylthiophene (1 equivalent) to the dropping funnel. Add it dropwise to the stirring chlorosulfonic acid over 30-45 minutes, ensuring the internal temperature does not rise above -5 °C.

  • Reaction: Once the addition is complete, allow the mixture to stir at -10 °C to 0 °C for 1-2 hours. Monitor the reaction by taking a small aliquot, quenching it carefully into water, extracting with ether, and analyzing by GC or TLC.

  • Work-up: Once the reaction is complete, pour the mixture very slowly and carefully onto crushed ice in a large beaker. This step is highly exothermic and will release HCl gas.

  • Extraction: Extract the aqueous mixture with dichloromethane (DCM) (3 x 50 mL).

  • Purification: Combine the organic layers, wash with cold water and then brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride, which can be used directly or purified by vacuum distillation or recrystallization.

Protocol 2: Synthesis of N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide
  • Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 2-bromoaniline (1.0 g, 5.81 mmol, 1.05 eq.).

  • Solvent and Base: Dissolve the aniline in anhydrous pyridine (20 mL). Cool the solution to 0 °C in an ice bath.

  • Sulfonyl Chloride Addition: Dissolve 5-methylthiophene-2-sulfonyl chloride (1.08 g, 5.53 mmol, 1.0 eq.) in a small amount of anhydrous dichloromethane (5 mL). Add this solution dropwise to the cold aniline/pyridine mixture over 15 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours. Monitor the consumption of the starting materials by TLC (e.g., using 30% Ethyl Acetate in Hexanes).

  • Quenching: Once the reaction is complete, carefully pour the mixture into 100 mL of 1M HCl (aq) and stir.

  • Extraction: Extract the product with ethyl acetate (3 x 40 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove residual pyridine), water, saturated sodium bicarbonate solution (to remove any sulfonic acid), and finally with brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by recrystallization (e.g., from ethanol/water) or flash column chromatography on silica gel to obtain the pure product.

Troubleshooting Logic Diagram

This diagram provides a logical workflow for diagnosing issues with the coupling reaction.

G start Reaction Complete. Analyze by TLC/LCMS. low_yield Low or No Yield? start->low_yield no_yield_cause Potential Causes: - Inactive Sulfonyl Chloride - Insufficient Base - Temp Too Low low_yield->no_yield_cause Yes good_yield Yield Acceptable. Proceed to Purification. low_yield->good_yield No no_yield_solution Solution: - Use fresh reagents. - Ensure >1 eq. base. - Warm reaction after initial addition. no_yield_cause->no_yield_solution impurities Significant Impurities? good_yield->impurities no_impurities Purity Acceptable. Final Product. impurities->no_impurities No impurity_type What kind of impurity? impurities->impurity_type Yes di_sulf Less Polar Spot (Di-sulfonylation) impurity_type->di_sulf hydrolysis Baseline Polar Spot (Sulfonic Acid) impurity_type->hydrolysis di_sulf_sol Solution: - Use 1:1 or slight excess of amine. - Add sulfonyl chloride slowly at 0°C. di_sulf->di_sulf_sol hydrolysis_sol Solution: - Use anhydrous solvents/glassware. - Run under inert atmosphere. hydrolysis->hydrolysis_sol

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Yan, M., Lo, J. C., Edwards, J. T., & Baran, P. S. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society. Retrieved from [Link]

  • Supporting Information. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

  • Wang, Z., et al. (2024). Sulfonamides as N-Centered Radical Precursors for C–N Coupling Reactions To Generate Amidines. Organic Letters. Retrieved from [Link]

  • Cross, J. B. (1957). U.S. Patent No. 2,777,844. Google Patents.
  • Wang, F., et al. (2023). Electrosynthesis of bridged or fused sulfonamides through complex radical cascade reactions: divergence in medium-sized ring formation. Chemical Science. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

  • Hu, Y., et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme. Retrieved from [Link]

  • Noreen, Z., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance. Retrieved from [Link]

  • CN110218172B. (n.d.). Method for preparing N-aryl sulfonamide from indoline and aryl sulfonamide. Google Patents.
  • Liu, Z., & Larock, R. C. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • Corberán, R., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. Retrieved from [Link]

  • CN112759536A. (n.d.). Process for the preparation of substituted benzene sulfonyl chlorides. Google Patents.
  • Noreen, Z., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. ResearchGate. Retrieved from [Link]

  • Kamal, A., & Rajender. (2010). Sulfonylation of anilines, alcohols under solvent free conditions. Semantic Scholar. Retrieved from [Link]

  • Farmer, J. L., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Retrieved from [Link]

  • Arbad, B. R., & Mamle Desai, S. R. (2007). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. ResearchGate. Retrieved from [Link]

  • Madhavi, B. (2020). Tosylation of 3-bromoaniline with p-toluenesulfonyl chloride. ResearchGate. Retrieved from [Link]

  • Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary? (see pic). Retrieved from [Link]

  • Mondal, P., & Bora, U. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. Retrieved from [Link]

  • Pawar, C. D., & Shinde, D. B. (2017). Synthesis 5-(substituted phenyl)-N-(2-hydroxy-2-phenylethyl)-N-methylthiophene-2-sulfonamide Derivatives. Research & Reviews: Journal of Chemistry. Retrieved from [Link]

  • Noreen, Z., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methylthiophene-2-sulfonyl chloride. PubChem. Retrieved from [Link]

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  • Tamaddon, F., & Hosseini, M. S. (2012). An Efficient Method for the Synthesis of N-Acylsulfonamides: One-pot Sulfonylation and Acylation of Primary Arylamines under Solvent-Free Conditions. ResearchGate. Retrieved from [Link]

  • Wimmer, L., et al. (2023). Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones. ChemRxiv. Retrieved from [Link]

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Optimization

Technical Support Center: Refining Molecular Docking for Sulfonamide-Protein Binding

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you refine your m...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you refine your molecular docking parameters for accurate sulfonamide-protein binding simulations. The unique electronic and structural properties of the sulfonamide moiety require special consideration to achieve reliable and predictive docking results.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the setup and execution of molecular docking studies involving sulfonamide-containing ligands.

Q1: Which force field should I choose for docking sulfonamide-containing ligands?

A1: The choice of force field is critical for accurately representing the molecular mechanics of the sulfonamide group. While general-purpose force fields can be used, specialized or extended force fields often provide better results.

  • CHARMM General Force Field (CGenFF): This is a good starting point as it has been extended to include parameters for sulfonyl-containing compounds, including sulfonamides.[1] The parameterization was performed against high-level quantum mechanical data, ensuring a good representation of geometries and energetic profiles.[1]

  • General Amber Force Field (GAFF/GAFF2): GAFF is widely used for drug-like molecules. However, for sulfonamides, it's crucial to use appropriate partial charges, such as AM1-BCC, to properly model the electronic distribution of the sulfonamide group.[2][3] Recent developments in GAFF-compatible parameters for oxoanions can also improve the description of interactions.[4][5]

  • OPLS (Optimized Potentials for Liquid Simulations): The OPLS force fields are also a viable option. As with GAFF, careful attention must be paid to the partial charge derivation.

Recommendation: Start with CGenFF if available in your docking software. If using GAFF/GAFF2, ensure you are using a high-quality charge model like AM1-BCC.[2][3][6] For metalloproteins, consider specialized force fields like AutoDock4Zn, which has been specifically parameterized to handle interactions with zinc ions, a common feature in the active sites of sulfonamide targets like carbonic anhydrases.[7]

Q2: How should I determine the correct protonation state of my sulfonamide ligand?

A2: The protonation state of the sulfonamide can significantly impact its interaction with the protein target. The sulfonamide nitrogen is weakly acidic, and its pKa can be influenced by the surrounding chemical environment.

  • Physiological pH: At a physiological pH of ~7.4, the sulfonamide group is typically in its neutral, protonated state (-SO₂NH₂ or -SO₂NHR).[8]

  • Deprotonation upon Binding: In some cases, particularly with metalloenzymes like carbonic anhydrases, the sulfonamide binds to a metal ion (e.g., Zn²⁺) in its deprotonated, anionic form (-SO₂NH⁻).[9][10] This deprotonation is a key part of the binding mechanism.

  • Tautomerism: Sulfonamides can exhibit tautomerism, particularly between the sulfonamide and sulfonimide forms.[11][12][13][14] While the sulfonamide form is generally favored in the gas phase, the sulfonimide tautomer can become more prevalent in polar solvents.[11]

Recommendation:

  • Analyze the Active Site: If the target protein is a metalloenzyme where the sulfonamide is expected to coordinate with the metal, docking the deprotonated form is recommended.

  • Use pKa Prediction Tools: Employ computational tools to predict the pKa of the sulfonamide nitrogen in the context of the entire molecule.

  • Consider Both States: If there is uncertainty, it is advisable to dock both the protonated and deprotonated forms and analyze the resulting poses and scores. The binding mode that is more consistent with known structure-activity relationships (SAR) or crystallographic data is likely to be the correct one.

Q3: What are the best practices for generating partial charges for sulfonamide ligands?

A3: Accurate partial charges are paramount for correctly modeling the electrostatic interactions of the polar sulfonamide group.

  • AM1-BCC (Austin Model 1-Bond Charge Correction): This is a fast and reliable method for generating high-quality atomic charges that emulate the HF/6-31G* electrostatic potential.[6][15] It is well-suited for sulfonamides and is compatible with the GAFF force field.[2][3][16] Using a canonical approach by generating multiple conformers can help in obtaining well-behaved, symmetric charges.[17]

  • RESP (Restrained Electrostatic Potential): RESP charges are derived by fitting to the quantum mechanically calculated electrostatic potential. While generally very accurate, they can be computationally more intensive to generate.

  • Quantum Mechanics/Molecular Mechanics (QM/MM): For the highest accuracy, especially when studying the binding mechanism in detail, a QM/MM approach can be used.[18] In this method, the sulfonamide ligand and key active site residues are treated with quantum mechanics, while the rest of the protein is treated with molecular mechanics. This allows for a more accurate description of charge distribution and polarization upon binding.

Recommendation: For routine docking and virtual screening, AM1-BCC charges offer a good balance of accuracy and computational efficiency.[6][15] For lead optimization and detailed mechanistic studies, consider using RESP charges or a QM/MM approach.[18]

Q4: Should I include explicit water molecules in my docking simulation?

A4: The inclusion of key water molecules can be crucial for accurately predicting the binding of sulfonamides.

  • Bridging Interactions: Water molecules often mediate hydrogen bonding interactions between the sulfonamide and the protein.[9][19] Omitting these "bridging" waters can lead to incorrect binding poses.

  • Active Site Solvation: The displacement of water molecules from the active site upon ligand binding is a significant contributor to the binding thermodynamics.[9][19]

Recommendation:

  • Analyze Crystal Structures: Examine existing crystal structures of the target protein with bound ligands to identify conserved water molecules in the active site.

  • Water Placement Tools: Use computational tools to predict the location of energetically favorable water molecules in the active site.

  • Docking with Water: If conserved or predicted water molecules are present, perform docking simulations with them included. Many docking programs, such as GOLD and Glide, have options to treat specific water molecules as part of the receptor.

Troubleshooting Guides

This section provides solutions to common problems encountered during the molecular docking of sulfonamides.

Problem 1: My docked sulfonamide pose does not show the expected hydrogen bonds.

Possible Cause & Solution:

  • Incorrect Protonation State or Tautomer: As discussed in the FAQ, the protonation state and tautomeric form of the sulfonamide are critical. If the expected hydrogen bonds are not formed, re-dock the ligand in its alternative protonation or tautomeric state. For example, if docking against a carbonic anhydrase, ensure the sulfonamide is deprotonated.[9][10]

  • Inaccurate Partial Charges: Poorly assigned partial charges can lead to an incorrect representation of the electrostatic potential, resulting in missed hydrogen bonding opportunities. Regenerate the partial charges using a more robust method like AM1-BCC or RESP.[6][15]

  • Insufficient Conformational Sampling: The docking algorithm may not have adequately sampled the conformational space of the ligand. Increase the "exhaustiveness" or number of runs in your docking protocol to explore more potential binding modes.

  • Force Field Parameter Issues: The force field may not have accurate parameters for the sulfonamide moiety. Consider using a force field specifically parameterized for sulfonamides, such as CGenFF, or validate the parameters you are using.[1]

Problem 2: The scoring function fails to rank known active sulfonamides higher than inactive ones.

Possible Cause & Solution:

  • Inappropriate Scoring Function: Not all scoring functions perform equally well for all systems. The default scoring function in your docking program may not be well-suited for sulfonamide-protein interactions. If your software allows, experiment with different scoring functions. For example, in MOE, you could compare the London dG and Affinity dG scoring functions.[20]

  • Neglect of Solvation Effects: Many scoring functions use simplified models for solvation. The desolvation of the polar sulfonamide group and the protein active site upon binding can be a major energetic contributor. If possible, use a scoring function that more explicitly accounts for solvation, or consider post-processing the docked poses with a more rigorous method like MM/PBSA or MM/GBSA.

  • Lack of Receptor Flexibility: Treating the protein as rigid can prevent the necessary induced-fit conformational changes required for optimal binding. If you have evidence that the protein active site is flexible, use a flexible docking protocol where key side chains are allowed to move.

Problem 3: The docking results are not reproducible.

Possible Cause & Solution:

  • Stochastic Nature of the Algorithm: Many docking algorithms have a stochastic component, meaning that different runs can produce slightly different results. To ensure reproducibility, set the random seed to a specific value at the beginning of each calculation.

  • Inadequate Convergence: The docking simulation may not have run long enough to converge on the optimal solution. Increase the number of steps or evaluations in the docking algorithm to ensure a more thorough search of the conformational space.

Experimental Protocols & Workflows

Protocol 1: Step-by-Step Ligand Preparation for a Sulfonamide

This protocol outlines the steps for preparing a sulfonamide ligand for docking using the AMBER/GAFF2 force field and AM1-BCC charges.

  • Generate a 3D Structure:

    • Draw the 2D structure of your sulfonamide ligand in a molecular editor.

    • Convert the 2D structure to a 3D conformation.

  • Determine the Correct Protonation State:

    • Analyze the target protein's active site to determine if deprotonation is likely (e.g., in metalloenzymes).

    • Use a pKa prediction tool to estimate the pKa of the sulfonamide nitrogen.

    • Based on this analysis, add or remove a proton from the sulfonamide nitrogen as necessary.

  • Generate AM1-BCC Charges:

    • Use a program like antechamber from the AmberTools suite.

    • Specify the charge method as "bcc". This will first calculate AM1 semi-empirical charges and then apply the bond charge corrections.[6][15]

  • Assign GAFF2 Atom Types:

    • Use antechamber to assign GAFF2 atom types to your ligand.

  • Generate Force Field Parameters:

    • Use the parmchk2 utility in AmberTools to check for any missing force field parameters and generate a .frcmod file containing them.

  • Save the Final Ligand File:

    • Save the prepared ligand in a format compatible with your docking software (e.g., .mol2 or .pdbqt), ensuring that the partial charges and atom types are correctly assigned.

Workflow for Validating a Docking Protocol for Sulfonamides

A robust validation of your docking protocol is essential to ensure its predictive power.

G cluster_0 Validation Workflow start Start: Obtain a crystal structure of the target with a bound sulfonamide ligand prepare_protein Prepare Protein: Add hydrogens, assign protonation states, remove unnecessary waters start->prepare_protein extract_ligand Extract and Prepare Ligand prepare_protein->extract_ligand redocking Redocking: Dock the native ligand back into the active site extract_ligand->redocking calculate_rmsd Calculate RMSD between docked pose and crystal pose redocking->calculate_rmsd rmsd_check RMSD < 2.0 Å? calculate_rmsd->rmsd_check cross_docking Cross-Docking (Optional): Dock other known sulfonamide binders rmsd_check->cross_docking Yes refine_params Refine Parameters: Adjust grid box, scoring function, sampling, etc. rmsd_check->refine_params No enrichment Enrichment Study: Dock a set of known binders and decoys cross_docking->enrichment check_enrichment Good enrichment factor? enrichment->check_enrichment protocol_validated Protocol Validated check_enrichment->protocol_validated Yes check_enrichment->refine_params No refine_params->redocking

Caption: Workflow for validating a molecular docking protocol for sulfonamides.

Data Presentation

Table 1: Comparison of Common Charge Models for Sulfonamides
Charge ModelStrengthsWeaknessesRecommended Use Case
AM1-BCC Fast, good accuracy, widely available.[6][15]Semi-empirical, may not capture all electronic effects.High-throughput virtual screening, routine docking.
RESP High accuracy, derived from QM calculations.Computationally expensive, can be sensitive to conformation.Lead optimization, detailed binding mode analysis.
Gasteiger Very fast.Least accurate, based on empirical rules.Not recommended for final analysis, but can be used for initial setup.
QM/MM Highest accuracy, accounts for polarization.[18]Very computationally intensive.Mechanistic studies, understanding reaction pathways.

Advanced Topics & Further Reading

The Role of the Hydrophobic Effect

The binding of arylsulfonamides to proteins like carbonic anhydrase is not solely driven by hydrogen bonding and electrostatic interactions. The hydrophobic effect, resulting from the displacement of ordered water molecules from nonpolar surfaces, plays a crucial role in the thermodynamics of binding.[9][19] When refining your docking protocol, consider the hydrophobic interactions between the non-polar parts of your sulfonamide ligand and the protein's active site.

Diagram of Key Sulfonamide-Protein Interactions

Caption: Key interactions between a sulfonamide ligand and a protein active site.

References

  • Vanommeslaeghe, K., et al. (2010). CHARMM general force field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of Computational Chemistry, 31(4), 671-690. [Link]

  • Snyder, P. W., et al. (2011). Mechanism of the hydrophobic effect in the biomolecular recognition of arylsulfonamides by carbonic anhydrase. Proceedings of the National Academy of Sciences, 108(44), 17889-17894. [Link]

  • Snyder, P. W., et al. (2011). Mechanism of the Hydrophobic Effect in the Biomolecular Recognition of Arylsulfonamides by Carbonic Anhydrase. PubMed. [Link]

  • Khan, I., et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PeerJ, 6, e4383. [Link]

  • Keserű, G. M., & Flachner, B. (1998). On the Transferability of Force Field Parameters—With an ab Initio Force Field Developed for Sulfonamides. Journal of Computational Chemistry, 19(6), 643-652. [Link]

  • Chourasiya, S. S., et al. (2017). Sulfonamide vs. Sulfonimide: Tautomerism and Electronic Structure Analysis of N-Heterocyclic Arenesulfonamides. New Journal of Chemistry, 41(16), 8344-8351. [Link]

  • Santos-Martins, D., et al. (2014). AutoDock4Zn: An Improved AutoDock Force Field for Small-Molecule Docking to Zinc Metalloproteins. Journal of Chemical Information and Modeling, 54(3), 698-706. [Link]

  • Gleeson, M. P., & Gleeson, D. (2009). QM/MM Calculations in Drug Discovery: A Useful Method for Studying Binding Phenomena? Journal of Chemical Information and Modeling, 49(3), 670-677. [Link]

  • Ribeiro, A. S., et al. (2024). Discovery and Evaluation of Novel Sulfonamide Derivatives Targeting Aromatase in ER+ Breast Cancer. International Journal of Molecular Sciences, 25(16), 8829. [Link]

  • Šimková, A. (2023). Sulfinamide Crossover Reaction and Tautomerism of sulfonimidamides. Masaryk University. [Link]

  • Max Planck Institute of Colloids and Interfaces. Force field input files and tutorials. [Link]

  • Kashefolgheta, S., & Vila Verde, A. (2017). Developing force fields when experimental data is sparse: AMBER/GAFF-compatible parameters for inorganic and alkyl oxoanions. Physical Chemistry Chemical Physics, 19(31), 20593-20607. [Link]

  • de Vries, J. L., et al. (2018). Site-specific binding of a water molecule to the sulfa drugs sulfamethoxazole and sulfisoxazole: a laser-desorption isomer-specific UV and IR study. Physical Chemistry Chemical Physics, 20(9), 6259-6267. [Link]

  • de Vries, J. L., et al. (2018). Preferred protonation site of a series of sulfa drugs in the gas phase revealed by IR spectroscopy. Physical Chemistry Chemical Physics, 20(44), 27956-27965. [Link]

  • Singh, N., et al. (2024). Design and Computational Study of Sulfonamide-Modified Cannabinoids as Selective COX-2 Inhibitors Using Semiempirical Quantum Mechanical Methods: Drug-like Properties and Binding Affinity Insights. ACS Omega. [Link]

  • Kadir, M., et al. (2024). Developing and Benchmarking Sulfate and Sulfamate Force Field Parameters via Ab Initio Molecular Dynamics Simulations To Accurately Model Glycosaminoglycan Electrostatic Interactions. Journal of Chemical Information and Modeling. [Link]

  • T-H. Tran, et al. (2024). Validating Small-Molecule Force Fields for Macrocyclic Compounds Using NMR Data in Different Solvents. Journal of Chemical Information and Modeling. [Link]

  • Ramirez, D., et al. (2024). Design and Computational Study of Sulfonamide-Chalcones as Antiepileptic Candidates: Computational and Zebrafish-Based Validation Approaches. ACS Omega. [Link]

  • Kashefolgheta, S., & Vila Verde, A. (2017). Developing force fields when experimental data is sparse: AMBER/GAFF-compatible parameters for inorganic and alkyl oxoanions. SciSpace. [Link]

  • Dash, R. N., et al. (2021). DESIGN AND MOLECULAR DOCKING OF SULFONAMIDE DERIVATIVES. International Journal of Current Pharmaceutical Research, 13(4), 43-47. [Link]

  • Wang, Z., et al. (2024). Entrance-channel plugging by natural sulfonamide antibiotics yields isoform-selective carbonic anhydrase IX inhibitors: an integrated in silico/ in vitro discovery of the lead SB-203207. Journal of Computer-Aided Molecular Design. [Link]

  • Brandl, M., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au, 3(8), 2233-2241. [Link]

  • Jakalian, A., et al. (2002). Fast, efficient generation of high-quality atomic charges. AM1-BCC model: II. Parameterization and validation. Journal of Computational Chemistry, 23(16), 1623-1641. [Link]

  • Jahan, A., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity. [Link]

  • Li, Y., et al. (2021). Molecular design, molecular docking and ADMET study of cyclic sulfonamide derivatives as SARS-CoV-2 inhibitors. Journal of Molecular Structure, 1244, 130958. [Link]

  • Vassetti, D., et al. (2022). Solvation Free Energies of Drug-like Molecules via Fast Growth in an Explicit Solvent: Assessment of the AM1-BCC, RESP/HF/6–31G*, RESP-QM/MM, and ABCG2 Fixed-Charge Approaches. Journal of Chemical Theory and Computation, 18(1), 416-428. [Link]

  • Ghasemi, F., et al. (2020). Tautomerism in the Sulfonamide Moiety: Synthesis, Experimental and Theoretical Characterizations. Polycyclic Aromatic Compounds, 40(5), 1335-1350. [Link]

  • Chen, Y., et al. (2024). Fast, efficient generation of high-quality atomic charges. arXiv. [Link]

  • The Scripps Research Institute. AutoDock. [Link]

  • Khan, I., et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. ResearchGate. [Link]

  • Al-Masoudi, N. A., et al. (2020). (a) Two possible tautomeric forms of sulfonamides (b) Synthesis of... ResearchGate. [Link]

  • Sarojini, K., & Krishnan, H. (2014). MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. Romanian Journal of Biophysics, 24(3), 177-186. [Link]

  • Krátký, M., et al. (2024). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • Ghosh, S., et al. (2019). Combinations of Tautomeric Forms and Neutral-Cationic Forms in the Cocrystals of Sulfamethazine with Carboxylic Acids. ACS Omega, 4(7), 11846-11854. [Link]

  • Jakalian, A., et al. (2000). 2000 Calculo de Cargas AM1-BCC. Scribd. [Link]

  • Dash, R., et al. (2022). Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods. ACS Omega, 7(5), 4539-4552. [Link]

  • Tinivella, A. (2020). [AMBER] sulfonamide parameters for correct geometry. AMBER Mailing List Archive. [Link]

  • Babalola, I. T., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Future Journal of Pharmaceutical Sciences, 9(1), 63. [Link]

  • Zhang, Y., et al. (2024). QSAR analysis and molecular docking studies of aryl sulfonamide derivatives as Mcl-1 inhibitors and the influence of structure and chirality on the inhibitory activity. Queen's University Belfast. [Link]

  • Bren, U., & Oostenbrink, C. (2011). A Combination of Docking, QM/MM Methods, and MD Simulation for Binding Affinity Estimation of Metalloprotein Ligands. Journal of Chemical Information and Modeling, 51(10), 2658-2669. [Link]

  • OpenEye Scientific Software. (2024). Generating Canonical AM1-BCC Charges. Python Cookbook. [Link]

  • Kumar, A., et al. (2014). Designing, Proposed Synthesis and Docking Analysis of Novel Sulfonamide Derivatives as Antimicrobial Agents. American Journal of Pharmacological Sciences, 2(3), 39-44. [Link]

Sources

Troubleshooting

enhancing the antibacterial potency of thiophene-2-sulfonamides

Technical Support Center: Thiophene-2-Sulfonamide Antibacterial Scaffolds Status: Operational Ticket ID: T2S-OPT-2026 Subject: Optimization of Synthesis, Bioassay Stability, and Potency Enhancement Welcome to the Technic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thiophene-2-Sulfonamide Antibacterial Scaffolds

Status: Operational Ticket ID: T2S-OPT-2026 Subject: Optimization of Synthesis, Bioassay Stability, and Potency Enhancement

Welcome to the Technical Support Hub

You are accessing the specialized support tier for Thiophene-2-Sulfonamide (T2S) development. Unlike benzene-sulfonamides, the thiophene ring is electron-rich (π-excessive), which alters pKa, lipophilicity, and binding kinetics to the target enzyme, dihydropteroate synthase (DHPS).

This guide addresses the three most common failure points reported by medicinal chemists: synthetic yield collapse , false-negative bioassays , and Gram-negative impermeability .

Module 1: Synthesis & Structural Optimization (The "Build" Phase)

Core Issue: Users often report low yields during the chlorosulfonation step due to the high reactivity of the thiophene ring compared to benzene, leading to polymerization or polysulfonation.

Standard Operating Procedure: C5-Selective Chlorosulfonation

Objective: Synthesize 5-substituted-thiophene-2-sulfonyl chloride with minimized side reactions.

Protocol:

  • Temperature Control (Critical): Maintain reaction temperature at -5°C to 0°C during the addition of chlorosulfonic acid. Thiophene is highly susceptible to exothermic polymerization.

  • Reagent Stoichiometry: Use a 5:1 molar excess of chlorosulfonic acid. This acts as both reagent and solvent, driving the equilibrium toward the sulfonyl chloride.

  • Quenching: Do not pour water into the reaction mixture. Pour the reaction mixture slowly onto crushed ice with vigorous stirring to prevent hydrolysis of the sulfonyl chloride back to sulfonic acid.

  • Amination: React the resulting sulfonyl chloride immediately with the appropriate amine (R-NH2) in the presence of a base scavenger (Pyridine or Et3N) in DCM or THF.

Troubleshooting Synthesis Failures
SymptomProbable CauseCorrective Action
Black Tar/Polymerization Reaction temperature > 5°C; Addition too fast.Use an ice-salt bath (-10°C). Add thiophene dropwise over 1 hour.
Low Yield of Sulfonamide Hydrolysis of sulfonyl chloride during quench.Ensure ice volume is 5x reaction volume. Extract immediately with DCM.
Polysulfonation Excess reaction time or temperature.Quench reaction immediately after 2 hours. Monitor via TLC.
Visual Workflow: Synthesis Logic

Caption: Optimized synthetic pathway for C5-substituted thiophene-2-sulfonamides.

SynthesisWorkflow Start Thiophene Scaffold Step1 Chlorosulfonation (-5°C, ClSO3H) Start->Step1 Inter Thiophene-2- sulfonyl chloride Step1->Inter Electrophilic Subst. Error Polymerization (Temp > 5°C) Step1->Error Step2 Amination (R-NH2, Base) Inter->Step2 Prod Thiophene-2- Sulfonamide Step2->Prod Nucleophilic Attack

Module 2: Assay Interference & Solubility (The "Test" Phase)

Core Issue: "My compounds show no activity in MIC tests, but enzyme inhibition assays show high potency." Diagnosis: This is likely Media Antagonism . Sulfonamides are competitive inhibitors of p-aminobenzoic acid (PABA).[1] Standard Mueller-Hinton Broth (MHB) often contains thymidine or PABA, which allows bacteria to bypass the folate blockade.

Bioassay Validation Protocol

To ensure your MIC data is valid, you must force the bacteria to rely on de novo folate synthesis.

  • Media Selection: Use Mueller-Hinton Broth (cation-adjusted) specifically labeled "Thymidine-Reduced."

  • The "LHB" Rule: For streptococcal species or fastidious organisms, supplement the agar with 5% Lysed Horse Blood (LHB) .

    • Mechanism:[2][3][4][5][6][7][8] Horse blood contains thymidine phosphorylase, which degrades thymidine in the media, preventing the "bypassing" effect [1].[9]

  • Inoculum Density: Do not exceed

    
     CFU/mL. High inoculum density ("Inoculum Effect") introduces enough pre-formed folate to render sulfonamides ineffective.
    
FAQ: Solubility in Assay Media

Q: My thiophene sulfonamide precipitates in the broth. A: Thiophene analogs are more lipophilic than benzene analogs.

  • Fix: Dissolve stock in 100% DMSO. Ensure final DMSO concentration in the well is < 1%.

  • Fix: If precipitation persists, use Cyclodextrin (HP-β-CD) as a solubilizing excipient during the assay.

Module 3: Potency Enhancement Strategies (The "Optimize" Phase)

Core Directive: To enhance potency, you must address binding affinity (DHPS target) and permeability (Gram-negative outer membrane).

Strategy A: The "C-5" Modification (Electronic Tuning)

The C-5 position of the thiophene ring is the "sweet spot" for modification.

  • Halogenation: Introducing a Bromine or Chlorine at C-5 increases lipophilicity (LogP) and metabolic stability without disrupting the sulfonamide pharmacophore [2].

  • Suzuki Coupling: Attaching an aryl group at C-5 (e.g., 5-arylthiophene-2-sulfonamide) creates a "tail" that can reach into the hydrophobic pocket of the DHPS enzyme, significantly lowering IC50 values.

Strategy B: Overcoming Gram-Negative Resistance

Gram-negative bacteria (e.g., E. coli, K. pneumoniae) often resist sulfonamides via efflux pumps or sul gene mutations.

  • Schiff Base Hybrids: Convert the sulfonamide nitrogen into a Schiff base (–SO2-NH-N=CH–Ar). This modification has been shown to alter the uptake pathway and evade standard efflux pumps [3].

  • Metal Complexation: Complexing the sulfonamide with Ag(I) or Cu(II) . The metal ion disrupts the bacterial membrane potential, facilitating entry of the sulfonamide payload.

Visual Mechanism: Where Your Molecule Works

Caption: Sulfonamide interference in the Folate Pathway (DHPS Inhibition).[1][8][10]

MoA PABA PABA (p-aminobenzoic acid) Enzyme DHPS Enzyme (Target) PABA->Enzyme Pteridine Pteridine Precursor Pteridine->Enzyme DHP Dihydropteroate Enzyme->DHP Normal Path Drug Thiophene-2- Sulfonamide Drug->Enzyme Competitive Inhibition Block Bacterial Stasis Drug->Block Folate Tetrahydrofolate (DNA Synthesis) DHP->Folate

References

  • Waites, K. B., et al. (2016). Antimicrobial Susceptibility on Solid Media. In: Basicmedical Key. Link

    • Context: Establishes the requirement for Lysed Horse Blood to remove thymidine interference in sulfonamide assays.
  • Ahmad, G., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. PMC. Link

    • Context: Validates C-5 halogenation and N-alkylation as effective strategies for potency against resistant Gram-neg
  • BenchChem Protocols. (2025). Application Notes and Protocols for the Development of Antibacterial Agents from Thiophene Derivatives. Link

    • Context: General synthesis and SAR protocols for thiophene scaffolds.
  • Sköld, O. (2000).[8] Sulfonamide resistance: mechanisms and trends. Drug Resistance Updates. Link

    • Context: Mechanistic grounding on DHPS mutations (sul1/sul2) and resistance pathways.[3]

Sources

Optimization

addressing poor reproducibility in N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide synthesis

Technical Support Center: N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide Synthesis A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of N...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide. This resource is designed to address the common challenges leading to poor reproducibility in this specific sulfonamide synthesis. By understanding the causality behind each experimental step, you can achieve more consistent and reliable results.

This guide is structured into two main sections:

  • Frequently Asked Questions (FAQs): Quick answers to common problems encountered during the synthesis.

  • In-Depth Troubleshooting Guides: Detailed protocols and explanations for overcoming specific, persistent issues.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low or zero. What is the most likely cause?

A1: The most common culprit for low or no yield in this synthesis is the degradation of the 5-methylthiophene-2-sulfonyl chloride starting material. Sulfonyl chlorides are highly susceptible to hydrolysis from atmospheric moisture.[1][2] This reaction consumes your electrophile, converting it to the unreactive 5-methylthiophene-2-sulfonic acid.

Quick Checks:

  • Reagent Age & Storage: How old is your sulfonyl chloride? Was it stored under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator?[2]

  • Solvent & Glassware: Are you using anhydrous solvents and oven-dried glassware? Even trace amounts of water can significantly impact the reaction.[1][3]

  • Reaction Setup: Was the reaction performed under an inert atmosphere?

Q2: I'm observing multiple spots on my TLC plate, and purification is difficult. What are the likely side products?

A2: The presence of multiple spots often indicates side reactions or impurities. Key possibilities include:

  • Unreacted Starting Materials: Residual 2-bromoaniline and 5-methylthiophene-2-sulfonyl chloride.

  • Hydrolysis Product: 5-methylthiophene-2-sulfonic acid, which can complicate work-up.

  • Bis-sulfonylation: Reaction of the sulfonamide product with another molecule of sulfonyl chloride, though less common with secondary amines.

  • Products of 2-bromoaniline self-condensation or oxidation: This can occur if the reaction is run for extended periods at high temperatures or exposed to air.

A thorough purification strategy, such as column chromatography, is often necessary to isolate the desired product from these impurities.

Q3: The reaction seems to work, but the final product is always slightly impure, even after recrystallization. Why might this be?

A3: This often points to a persistent, co-crystallizing impurity. The sulfonic acid byproduct, formed from hydrolysis, can sometimes be carried through the work-up and purification steps. An aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) during the work-up is crucial to remove this acidic impurity. Be cautious, as a strong base can hydrolyze your desired product.

Q4: Is there a preferred base for this reaction? I've seen pyridine, triethylamine, and even inorganic bases used.

A4: The choice of base is critical. For this specific reaction, a non-nucleophilic organic base like pyridine or triethylamine (TEA) is generally preferred.[4][5] These bases effectively scavenge the HCl generated during the reaction without competing with the 2-bromoaniline as a nucleophile.[4]

  • Pyridine: Often used as both a base and a solvent. It is very effective but can be difficult to remove completely.

  • Triethylamine (TEA): A strong, non-nucleophilic base that is more volatile and easier to remove than pyridine.

  • Inorganic Bases (e.g., K₂CO₃, NaH): While used in some sulfonamide syntheses, they can lead to heterogeneity issues and are often less effective in standard organic solvents for this reaction type.[5]

In-Depth Troubleshooting Guides

Guide 1: Ensuring the Integrity of Your Starting Materials

Poor reproducibility often starts with compromised reagents. This guide provides a systematic approach to validating and handling your starting materials.

The Critical Reagent: 5-methylthiophene-2-sulfonyl chloride

This sulfonyl chloride is moisture-sensitive and the primary point of failure.[1][2] Its degradation via hydrolysis is the most common reason for failed reactions.

dot

Caption: Hydrolysis of the sulfonyl chloride starting material.

Protocol for Handling 5-methylthiophene-2-sulfonyl chloride:

  • Purchase High-Quality Reagent: Start with a fresh bottle from a reputable supplier. Note the manufacturing date.

  • Proper Storage: Upon receipt, store the container inside a desiccator under an inert atmosphere (backfill with argon or nitrogen). For long-term storage, refrigeration is recommended.[2]

  • Dispensing: Only open the container in a glove box or under a positive flow of inert gas. Quickly weigh the required amount into an oven-dried, sealed vial. Do not leave the main container open to the atmosphere.

  • Quality Check (if in doubt): A simple quality check can be performed by reacting a small amount with a test amine (like benzylamine) and analyzing the result by TLC or LC-MS. If the test reaction fails, the sulfonyl chloride has likely degraded.

The Nucleophile: 2-bromoaniline

While more stable than the sulfonyl chloride, the purity of 2-bromoaniline is still important.

  • Visual Inspection: It should be a pale yellow to light brown solid or liquid. Dark coloration can indicate oxidation or impurities.

  • Purification: If the purity is suspect, it can be purified by recrystallization or distillation.

Guide 2: Optimizing Reaction Conditions for Reproducibility

Once reagent quality is assured, the focus shifts to the reaction environment.

Workflow for Reproducible Sulfonamide Synthesis

dot

Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Oven-dry all glassware B Use anhydrous solvent (e.g., DCM, Pyridine) A->B C Purge vessel with N₂/Ar B->C D Dissolve 2-bromoaniline and base (e.g., TEA) C->D E Cool to 0 °C D->E F Add sulfonyl chloride solution dropwise E->F G Warm to RT and stir (Monitor by TLC) F->G H Quench reaction (e.g., with H₂O) G->H I Wash with dilute acid (e.g., 1M HCl) to remove base/aniline H->I J Wash with dilute base (e.g., NaHCO₃) to remove sulfonic acid I->J K Dry, concentrate, and purify (Column Chromatography) J->K

Caption: Recommended workflow for the synthesis.

Recommended Step-by-Step Protocol:

  • Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add 2-bromoaniline (1.0 eq).

  • Solvent and Base: Add anhydrous dichloromethane (DCM) or pyridine. Add triethylamine (1.2 - 1.5 eq).

  • Cooling: Cool the mixture to 0 °C in an ice bath. This helps to control the initial exothermic reaction.

  • Addition of Sulfonyl Chloride: Dissolve 5-methylthiophene-2-sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 10-15 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. The progress should be monitored by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer to a separatory funnel and dilute with more DCM.

    • Wash the organic layer sequentially with 1M HCl (to remove excess amine and TEA), water, saturated NaHCO₃ solution (to remove sulfonic acid byproduct), and finally brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide.

Parameter Comparison Table

ParameterRecommendationRationale
Solvent Anhydrous Dichloromethane (DCM) or PyridineAprotic and non-reactive. Pyridine can also act as the base.
Base Triethylamine (1.2-1.5 eq) or Pyridine (as solvent)Scavenges HCl byproduct without competing as a nucleophile.[4]
Temperature Initial addition at 0 °C, then warm to RTControls the exothermicity of the reaction and minimizes side products.
Atmosphere Inert (Nitrogen or Argon)Crucial to prevent hydrolysis of the sulfonyl chloride.[1][2]
Stoichiometry ~1.1 eq of Sulfonyl ChlorideA slight excess ensures full conversion of the limiting aniline.
Guide 3: Systematic Troubleshooting Decision Tree

When a reaction fails, a logical approach is needed to identify the root cause. Use this decision tree to diagnose the issue.

dot

TroubleshootingTree start Reaction Failed or Poor Yield check_sm TLC/LC-MS of crude reaction shows only starting materials? start->check_sm Analysis hydrolysis_q Is the sulfonyl chloride degraded? check_sm->hydrolysis_q Yes check_impurity TLC/LC-MS shows new spots, but not the desired product? side_reactions Side reactions likely occurred. Consider base choice, temperature, or reaction time. check_impurity->side_reactions Yes conditions_q Were reaction conditions strictly anhydrous? hydrolysis_q->conditions_q No solution_reagent Solution: Use a fresh, properly handled bottle of sulfonyl chloride. hydrolysis_q->solution_reagent Yes conditions_q->check_impurity Yes solution_conditions Solution: Ensure oven-dried glassware, anhydrous solvents, and an inert atmosphere. conditions_q->solution_conditions No solution_optimize Solution: Optimize conditions. Try a different base (e.g., pyridine), run at 0°C, and monitor closely by TLC. side_reactions->solution_optimize

Caption: A decision tree for troubleshooting failed reactions.

References

  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical. Retrieved from [Link]

  • Dunsmore, C. J., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
  • King, J. F., & Lee, T. M. (1979). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 57(23), 3073-3082.
  • Organic Chemistry Portal. (n.d.). Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. Organic-Chemistry.org. Retrieved from [Link]

  • Sharpe, R. J., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9577–9581.
  • Zhu, J., et al. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry, 71(11), 4272–4275.
  • Fong, H. O., et al. (1979). The chlorosulfonyl moiety as a leaving group: hydride reduction of sulfonyl chlorides. Canadian Journal of Chemistry, 57(10), 1206-1213.
  • Tcyrulnikov, S., et al. (2020). Site-Selective C–H Functionalization–Sulfination Sequence to Access Aryl Sulfonamides. Organic Letters, 22(8), 3047–3052.
  • Various Authors. (2024).
  • Zhu, J., et al. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PMC. Retrieved from [Link]

  • Wright, S. W., & Oehlrich, E. M. (2020). Synthetic approaches and applications of sulfonimidates. Organic & Biomolecular Chemistry, 18(31), 5965-5980.
  • Waddell, L. J., et al. (2022).
  • Khan, A., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147.
  • Roberts, J. S. (1979). Comprehensive Organic Chemistry. Pergamon Press.
  • Autech Industry Co.,Limited. (n.d.). 5-Methylthiophene-2-Sulfonyl Chloride(CAS:55854-45-0). Autech Industry. Retrieved from [Link]

  • Das, B., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic-Chemistry.org. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methylthiophene-2-sulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Khan, A., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. PMC. Retrieved from [Link]

  • Smith, K., et al. (2014). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 55(42), 5797-5799.
  • Various Authors. (2025). Synthesis and Biological Evaluation of Some Sulfonamide Schiff's Bases. International Journal of Pharmaceutical Sciences and Research.
  • Kaur, G., et al. (2023). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Journal of Drug Delivery and Therapeutics, 13(5), 123-130.
  • Ponticello, G. S., & Rooney, C. S. (1986). Substituted thiophene-2-sulfonamides and their preparation.
  • Pawar, C. D., & Shinde, D. B. (2017). Synthesis 5-(substituted phenyl)-N-(2-hydroxy-2-phenylethyl)-N-methylthiophene-2-sulfonamide Derivatives. Research & Reviews: Journal of Chemistry, 6(2), 47-53.
  • Volpini, R., et al. (2006). A new synthesis of sulfonamides by aminolysis of p-nitrophenylsulfonates yielding potent and selective adenosine A2B receptor antagonists. Bioorganic & Medicinal Chemistry, 14(14), 4854-4863.
  • Macmillan Group. (n.d.). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Princeton University. Retrieved from [Link]

  • Meng, G., et al. (2022).
  • DeBergh, J. R., et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(28), 10294–10297.

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide and Other Antibacterial Agents

A Technical Guide for Researchers in Drug Development In the ever-evolving landscape of antimicrobial research, the exploration of novel scaffolds that can circumvent existing resistance mechanisms is paramount. Thiophen...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Development

In the ever-evolving landscape of antimicrobial research, the exploration of novel scaffolds that can circumvent existing resistance mechanisms is paramount. Thiophene-based sulfonamides have emerged as a promising class of compounds, demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of a specific thiophene derivative, N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide, against established antibacterial agents, namely Ciprofloxacin and Sulfamethoxazole.

While direct experimental data for N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide is not yet publicly available, this guide will leverage data from a closely related analogue, 5-bromo-N-propylthiophene-2-sulfonamide, to project its potential antibacterial efficacy. This analysis is intended to provide a scientifically grounded perspective for researchers and drug development professionals on the potential of this compound class.

Introduction to the Compared Agents

N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide and its Analogue:

N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide belongs to the sulfonamide class of antibacterials, which are synthetic antimicrobial agents.[1] The core structure features a thiophene ring, a known pharmacophore in many biologically active compounds.[2] The sulfonamide group is crucial for its proposed mechanism of action, which typically involves the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1]

For the purpose of this guide, the antibacterial potential of N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide will be represented by experimental data from a structurally similar compound, 5-bromo-N-propylthiophene-2-sulfonamide . Recent studies have demonstrated the potent activity of this analogue against multidrug-resistant pathogens.[3]

Ciprofloxacin:

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic. Its mechanism of action involves the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, repair, and recombination.[4] This mode of action is distinct from that of sulfonamides, making it a valuable comparator.

Sulfamethoxazole:

Sulfamethoxazole is a sulfonamide antibiotic that, like other sulfonamides, competitively inhibits dihydropteroate synthase.[5] It is often used in combination with trimethoprim to create a sequential blockade of the folic acid synthesis pathway. For this comparison, we will consider the activity of sulfamethoxazole alone.

Comparative Antibacterial Efficacy

The following table summarizes the available Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data for the compared agents against key bacterial strains. It is crucial to note that the data for the thiophene sulfonamide is for the analogue, 5-bromo-N-propylthiophene-2-sulfonamide, and its activity was tested against a multidrug-resistant clinical isolate of Klebsiella pneumoniae. The data for Ciprofloxacin and Sulfamethoxazole are against standard ATCC reference strains of Staphylococcus aureus and Escherichia coli.

Antimicrobial Agent Bacterial Strain MIC (µg/mL) MBC (µg/mL) Reference
5-bromo-N-propylthiophene-2-sulfonamide Klebsiella pneumoniae ST147 (NDM-1-producing)0.390.78[3]
Ciprofloxacin Staphylococcus aureus ATCC 259230.51[6]
Escherichia coli ATCC 259220.0160.016[4]
Sulfamethoxazole Staphylococcus aureus ATCC 2592364 - 256Not Reported[7]
Escherichia coli ATCC 25922>640Not Reported[8]

Analysis of Efficacy:

The data for the 5-bromo-N-propylthiophene-2-sulfonamide analogue is particularly noteworthy. Its potent activity against a New Delhi metallo-beta-lactamase (NDM-1)-producing Klebsiella pneumoniae strain, with an MIC of 0.39 µg/mL, suggests that this class of compounds may be effective against challenging multidrug-resistant Gram-negative bacteria.[3]

In comparison, Ciprofloxacin demonstrates excellent activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) reference strains.[4][6] Its low MIC and MBC values highlight its bactericidal nature.[4]

Sulfamethoxazole, as a standalone agent, shows significantly weaker activity against the same reference strains, with high MIC values.[7][8] This is consistent with its primary role as a bacteriostatic agent and its typical use in combination therapy.

Mechanism of Action: A Comparative Overview

The antibacterial activity of these agents stems from their interference with critical bacterial metabolic and reproductive pathways.

Thiophene Sulfonamides (Proposed):

It is hypothesized that N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide, like other sulfonamides, acts as a competitive inhibitor of dihydropteroate synthase (DHPS). This enzyme is vital for the synthesis of dihydrofolic acid, a precursor to folic acid. Bacteria, unlike mammals, must synthesize their own folic acid, making this pathway an excellent target for selective toxicity.[1]

Sulfonamide_MoA PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_Synthase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolic_Acid Normal Pathway Sulfonamide Thiophene Sulfonamide Sulfonamide->Dihydropteroate_Synthase Competitive Inhibition Folic_Acid Folic Acid (Essential for DNA synthesis) Dihydrofolic_Acid->Folic_Acid

Figure 1: Proposed Mechanism of Action for Thiophene Sulfonamides

Ciprofloxacin:

Ciprofloxacin targets bacterial DNA replication by inhibiting two essential enzymes: DNA gyrase and topoisomerase IV. This leads to breaks in the bacterial chromosome and ultimately cell death.[4]

Ciprofloxacin_MoA Bacterial_DNA Bacterial DNA DNA_Gyrase DNA Gyrase Bacterial_DNA->DNA_Gyrase Topoisomerase_IV Topoisomerase IV Bacterial_DNA->Topoisomerase_IV Replication_Blocked DNA Replication Blocked DNA_Gyrase->Replication_Blocked Topoisomerase_IV->Replication_Blocked Ciprofloxacin Ciprofloxacin Ciprofloxacin->DNA_Gyrase Inhibition Ciprofloxacin->Topoisomerase_IV Inhibition Cell_Death Bacterial Cell Death Replication_Blocked->Cell_Death

Figure 2: Mechanism of Action for Ciprofloxacin

Experimental Methodologies

The determination of antibacterial efficacy relies on standardized and reproducible experimental protocols. The following are detailed step-by-step methodologies for the key experiments cited in this guide.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[9][10]

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in logarithmic growth phase

  • Antimicrobial stock solution

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Perform serial twofold dilutions of the stock solution in CAMHB in a separate 96-well plate (the "mother plate") to achieve a range of concentrations.

  • Inoculation of Microtiter Plate:

    • Dispense 50 µL of CAMHB into each well of a new 96-well microtiter plate.

    • Transfer 50 µL of the appropriate antimicrobial dilution from the mother plate to the corresponding wells of the test plate.

    • Within 15 minutes of preparing the final inoculum, add 50 µL of the standardized bacterial suspension to each well, resulting in a final volume of 150 µL.

    • Include a growth control well (CAMHB + inoculum, no drug) and a sterility control well (CAMHB only).

  • Incubation and Reading:

    • Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth (i.e., the well remains clear).

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Plate_Setup Dispense Broth, Drug, and Inoculum into 96-well Plate Inoculum->Plate_Setup Dilutions Prepare Serial Dilutions of Antimicrobial Agent Dilutions->Plate_Setup Controls Include Growth and Sterility Controls Plate_Setup->Controls Incubate Incubate at 35°C for 16-20 hours Controls->Incubate Read_MIC Determine MIC: Lowest concentration with no visible growth Incubate->Read_MIC

Figure 3: Broth Microdilution MIC Workflow

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed as a follow-up to the MIC test.[11]

Objective: To determine the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

Materials:

  • MIC plate from Protocol 1

  • Mueller-Hinton Agar (MHA) plates

  • Sterile pipette tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Subculturing from MIC Plate:

    • Following the MIC reading, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).

    • From each of these clear wells, take a 10 µL aliquot and spot-inoculate it onto a fresh MHA plate.

  • Incubation:

    • Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

  • Reading the MBC:

    • After incubation, observe the MHA plates for bacterial growth.

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum concentration. In practice, this is often the lowest concentration plate with no visible colonies or only a single colony.

Conclusion and Future Directions

The preliminary data on a close analogue of N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide suggests that this class of compounds holds significant promise as a source of new antibacterial agents, particularly against multidrug-resistant Gram-negative pathogens. Its projected potency appears to be significantly greater than that of the conventional sulfonamide, sulfamethoxazole, and warrants further investigation.

Future research should focus on the synthesis and direct in vitro and in vivo evaluation of N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide against a broad panel of clinically relevant bacterial strains, including both Gram-positive and Gram-negative organisms, as well as resistant isolates. Elucidating the precise mechanism of action and exploring the structure-activity relationship within this series of thiophene sulfonamides will be crucial for optimizing their antibacterial profile and advancing them as potential therapeutic candidates.

References

  • U.S. Food and Drug Administration. (2004). Microbiology Review(s) - NDA #21-744. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Broth Microdilution. MI - Microbiology. Retrieved from [Link]

  • Al-Dahmoshi, H. O., et al. (2019). Effects of sub-minimum inhibitory concentrations of ciprofloxacin on biofilm formation and virulence factors of Escherichia coli. Experimental and Therapeutic Medicine, 17(5), 4167-4173.
  • Yasir, M., et al. (2021). Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides. Antibiotics, 10(11), 1345.
  • Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • Wrobel, K., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io.
  • American Chemical Society. (n.d.). Synthesis of antibacterial thiophene containing n-substituted p-toluene sulfonamide scaffolds. ACS Green Chemistry. Retrieved from [Link]

  • Rasool, E., et al. (2024). The antibacterial activity and mechanism of a novel peptide MR-22 against multidrug-resistant Escherichia coli. Frontiers in Microbiology, 15, 1326938.
  • Yasir, M., et al. (2021). Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides. Antibiotics, 10(11), 1345.
  • ResearchGate. (n.d.). Growth of Escherichia coli ATCC 25922, in control conditions, and after exposure to a range of sulfamethoxazole and trimethoprim concentrations (mg/L). Retrieved from [Link]

  • Nikopharmad. (2025). MIC/MBC Testing | International and Accredited Lab. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). REVIEW MEMORANDUM. Retrieved from [Link]

  • El-Sayed, W. M., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules, 29(3), 705.
  • Goudarzi, M., et al. (2020). The Antimicrobial Activity of Ciprofloxacin-Loaded Niosomes against Ciprofloxacin-Resistant and Biofilm-Forming Staphylococcus aureus. Infection and Drug Resistance, 13, 1689-1699.
  • Chalkley, L. J., & Koornhof, H. J. (1985). Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparison and synergistic interactions. Antimicrobial agents and chemotherapy, 28(2), 331–342.
  • U.S. Food and Drug Administration. (2020). The Antimicrobial Activity of Ciprofloxacin-Loaded Niosomes against Ci | IDR. Retrieved from [Link]

  • Eucast. (n.d.). MIC distributions for Staphylococcus aureus, 2026-02-10. MIC EUCAST. Retrieved from [Link]

  • Van den Driessche, F., et al. (2019). Activity of Antibiotics against Staphylococcus aureus in an In Vitro Model of Biofilms in the Context of Cystic Fibrosis: Influence of the Culture Medium. Antibiotics, 8(2), 83.
  • Bouziane, I., et al. (2016). Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. Journal of Chemical and Pharmaceutical Research, 8(8), 114-121.
  • Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Retrieved from [Link]

  • Noreen, M., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance, 17, 2943–2955.
  • Ogbodo, J. O., et al. (2024). Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes. Journal of Biomolecular Structure and Dynamics, 1-17.
  • Parra-Millán, R., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15, 1421690.
  • ResearchGate. (n.d.). Antibacterial activity of thiophene derivatives 4, 5 and 8 at different.... Retrieved from [Link]

  • Poltekkes Kemenkes Mataram. (n.d.). In Vitro Sensitivity Test of Escherichia coli ATCC 25922 to Various Antibiotics with Well Diffusion Method. Retrieved from [Link]

  • Miller, R. A., & Walker, R. D. (2004). Antimicrobial Susceptibility Testing of Aquatic Bacteria: Quality Control Disk Diffusion Ranges for Escherichia coli ATCC 25922 and Aeromonas salmonicida subsp. salmonicida ATCC 33658 at 22 and 28°C. Journal of clinical microbiology, 42(8), 3873–3878.
  • Foroumadi, A., et al. (2006). Synthesis and antibacterial activity of N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] and N-[2-[5-(methylthio)thiophen-2-yl]-2-(oxyimino)ethyl]piperazinylquinolone derivatives. Bioorganic & medicinal chemistry, 14(10), 3421–3427.
  • ResearchGate. (n.d.). Synthesis, studies and in vitro antibacterial activity of some 5-(thiophene-2-yl)-phenyl pyrazoline derivatives. Retrieved from [Link]

  • Gümüş, H., & Endes, Z. (2014). The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of silver nanoparticles against Staphylococcus aureus. Journal of clinical and analytical medicine, 5(5), 369-371.
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  • Noreen, M., et al. (2024). Facile Synthesis of 5-Bromo- N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo- β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and drug resistance, 17, 2943–2955.
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  • Foroumadi, A., et al. (2005). Synthesis and Antibacterial Activity of N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] and N-[(2-5-bromothiophen-2-yl)-2-oximinoethyl] Derivatives of Piperazinyl Quinolones. Bioorganic & medicinal chemistry letters, 15(20), 4536–4539.

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Comparative

A Comparative Guide to the Structure-Activity Relationships of Thiophene-2-Sulfonamide Derivatives as Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals The thiophene-2-sulfonamide scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous compounds with a wide array of biologic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The thiophene-2-sulfonamide scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of thiophene-2-sulfonamide derivatives, focusing on their role as enzyme inhibitors. By examining how structural modifications influence inhibitory potency and selectivity, we aim to provide actionable insights for the rational design of next-generation therapeutic agents.

The Thiophene-2-Sulfonamide Core: A Versatile Pharmacophore

The thiophene-2-sulfonamide moiety is a key pharmacophore in a variety of biologically active molecules.[2] Its derivatives have been explored for a range of therapeutic applications, including antibacterial, antifungal, anticancer, and anti-inflammatory activities.[1][3] The general structure consists of a central thiophene ring, a sulfonamide linker, and a variable N-substituent, each offering opportunities for chemical modification to modulate biological activity.

General Workflow for SAR Studies of Thiophene-2-Sulfonamide Derivatives

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_bioeval Biological Evaluation cluster_sar SAR Analysis start Design of Analogs synth Synthesis of Derivatives start->synth purify Purification & Characterization synth->purify screen Primary Screening (e.g., Enzyme Inhibition Assay) purify->screen Test Compounds dose Dose-Response & IC50/Ki Determination screen->dose selectivity Selectivity Profiling dose->selectivity data Data Compilation & Analysis selectivity->data model SAR & QSAR Modeling data->model iterate Iterative Design of New Analogs model->iterate iterate->start Design-Make-Test-Analyze Cycle

Caption: General workflow for a typical SAR study.

Key Structural Modifications and Their Impact on Biological Activity

The following sections compare how modifications at different positions of the thiophene-2-sulfonamide scaffold affect inhibitory activity against various enzyme targets.

The 5-position of the thiophene ring is a common site for substitution, and the nature of the substituent can significantly influence both potency and selectivity.

Table 1: Comparison of 5-Substituted Thiophene-2-Sulfonamides as Carbonic Anhydrase (CA) Inhibitors

Compound Class5-SubstituentTarget Enzyme(s)Key FindingsReference
5-Aryl-ThiophenesAryl groups (e.g., phenyl, substituted phenyl)UreaseThe presence of a phenyl group at the 5-position showed high urease inhibition activity. Electronic effects of substituents on the aryl ring significantly impact activity.[4]
5-Substituted-benzylsulfanylSubstituted benzylsulfanylsCarbonic Anhydrases (hCA II, IX, XII)These derivatives are potent, subnanomolar inhibitors of tumor-associated CAs (IX and XII) while showing weaker inhibition of cytosolic CAs (e.g., hCA I).[1]
5-(Phenoxy)thien-2-yl(4-Fluoro)phenoxy5-Lipoxygenase (5-LO)N-[5-(4-fluoro)phenoxythien-2-yl]methanesulfonamide is a potent 5-LO inhibitor with IC50 values in the nanomolar range.[5]

Expert Insights: The introduction of a second aromatic ring at the 5-position, either directly or through a linker like a sulfanyl group, appears to be a successful strategy for achieving high potency. This is likely due to the formation of additional hydrophobic or pi-stacking interactions within the enzyme's active site. For carbonic anhydrase inhibitors, this strategy has led to excellent potency and selectivity for tumor-associated isoforms.[1]

The N-substituent of the sulfonamide group is perhaps the most frequently modified position, allowing for fine-tuning of physicochemical properties and target interactions.

Table 2: Comparison of N-Substituted Thiophene-2-Sulfonamides

Compound ClassN-SubstituentTarget Enzyme(s)Key FindingsReference
N-Alkylthiophene-2-sulfonamidesAlkyl chainsMetallo-β-Lactamase5-Bromo-N-alkylthiophene-2-sulfonamides show antibacterial efficacy against New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae.[6]
N-(Heteroaryl)thiophene sulfonamidesHeteroaryl groups (e.g., benzothiazole)Angiotensin AT2 ReceptorReplacement of an N-alkoxycarbonyl with an N-heteroaryl group led to the identification of selective AT2 receptor ligands with nanomolar binding affinities.[5]
4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamidesVaries (modifications on the benzothiazole)Cyclin-dependent kinase 5 (CDK5)The parent compound was a moderately potent CDK5 inhibitor. SAR studies around this hit led to optimized inhibitors.[7]

Expert Insights: The nature of the N-substituent is critical for determining the target class. Simple N-alkylation can lead to antibacterial agents, while more complex N-heteroaryl substitutions can produce potent and selective ligands for G-protein coupled receptors like the angiotensin AT2 receptor.[5][6] This highlights the versatility of the thiophene-2-sulfonamide scaffold in drug discovery.

Key Structural Components for SAR Studies

SAR_Scaffold scaffold R1 5-Position Substituent (e.g., Aryl, Alkyl, Halogen) scaffold->R1 R1 R2 N-Substituent (e.g., Alkyl, Aryl, Heteroaryl) scaffold->R2 R2

Caption: Key modification points on the thiophene-2-sulfonamide scaffold.

Experimental Protocols

The following provides a generalized, step-by-step methodology for a key experiment in the evaluation of enzyme inhibitors.

Protocol: In Vitro Enzyme Inhibition Assay (General)

  • Enzyme and Substrate Preparation:

    • Reconstitute the purified enzyme in the appropriate assay buffer to a final concentration of 2X the desired assay concentration.

    • Prepare a 2X solution of the substrate in the same assay buffer.

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Create a serial dilution series of the test compound in the assay buffer containing a constant, low percentage of DMSO (e.g., <1%).

  • Assay Procedure:

    • Add a fixed volume of the diluted test compound or vehicle control (buffer with DMSO) to the wells of a microplate.

    • Add the 2X enzyme solution to each well and incubate for a pre-determined time at a specific temperature to allow for compound-enzyme binding.

    • Initiate the enzymatic reaction by adding the 2X substrate solution to all wells.

    • Monitor the reaction progress over time by measuring the change in a detectable signal (e.g., absorbance, fluorescence) using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each compound concentration.

    • Normalize the velocities to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a suitable dose-response curve (e.g., four-parameter logistic equation) to determine the IC50 value.

Trustworthiness of the Protocol: This protocol incorporates essential controls (vehicle and no-enzyme) to ensure that the observed effects are due to the test compound's inhibition of the target enzyme. Serial dilutions allow for the determination of a dose-dependent effect, which is a hallmark of a true inhibitor.

Conclusion and Future Directions

The thiophene-2-sulfonamide scaffold is a highly adaptable platform for the design of potent and selective enzyme inhibitors. SAR studies have consistently shown that targeted modifications at the 5-position of the thiophene ring and the N-position of the sulfonamide are critical for optimizing biological activity. Future research in this area should continue to explore novel substitutions at these positions, potentially guided by computational modeling and structural biology, to develop new therapeutic agents with improved efficacy and safety profiles. The synthesis of diverse chemical libraries based on this scaffold remains a promising avenue for discovering inhibitors for a wide range of enzymatic targets.[4][6]

References

  • Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. ResearchGate. [Link]

  • Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. National Institutes of Health (NIH). [Link]

  • Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. ResearchGate. [Link]

  • A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactionsand5-bromothiophene-2-acetamide: As Potent Urease Inhibitor, Antibacterial Agent and Haemolytically active compounds. ResearchGate. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. [Link]

  • SAR of Sulphonamides. Pharmacy 180. [Link]

  • Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships. Adichunchanagiri University. [Link]

  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. National Institutes of Health (NIH). [Link]

  • Aromatic sulfonamide derivatives, their use as enzyme inhibitors and pharmaceutical compositions containing them.
  • Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene sulfonamide (3a–k). ResearchGate. [Link]

  • Synthesis 5-(substituted phenyl)-N-(2-hydroxy-2-phenylethyl)-N-methylthiophene-2-sulfonamide Derivatives. Research & Reviews: Journal of Chemistry. [Link]

  • Synthesis and biological evaluation of new 2,5-dimethylthiophene/furan based N-acetyl pyrazolines as selective topoisomerase II inhibitors. RSC Publishing. [Link]

  • N-(5-substituted) thiophene-2-alkylsulfonamides as potent inhibitors of 5-lipoxygenase. PubMed. [Link]

Sources

Validation

Hirshfeld surface analysis for intermolecular interactions of N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide

Executive Summary This guide provides a technical framework for evaluating the intermolecular interactions of N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide (referred to herein as NB-MTS ). In the context of drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for evaluating the intermolecular interactions of N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide (referred to herein as NB-MTS ).

In the context of drug development, sulfonamides are ubiquitous scaffolds. However, the specific substitution of a 2-bromophenyl group combined with a 5-methylthiophene moiety introduces unique crystallographic stability factors—specifically


-hole interactions and chalcogen bonding—that distinctively separate this compound from its chloro- or fluoro-analogs.

This guide compares NB-MTS against its chlorinated analog (NC-MTS ) to demonstrate how Hirshfeld Surface Analysis (HSA) quantifies the "Heavy Atom Effect" on crystal packing efficiency and solubility profiles.

Technical Framework & Logic

To understand the stability of NB-MTS, we must move beyond simple geometric measurements (bond lengths/angles) and analyze the electronic landscape of the crystal lattice.

The Logic of Hirshfeld Surfaces

The Hirshfeld surface defines the volume of space where the electron density of the pro-molecule (the sum of spherical atoms) exceeds that of the surrounding crystal lattice.

  • 
     (Normalized Distance):  A red-white-blue mapping that highlights contacts shorter than the sum of van der Waals (vdW) radii.
    
  • Fingerprint Plots: A 2D histogram (

    
     vs. 
    
    
    
    ) that decomposes the surface into specific interaction types (H-bonds,
    
    
    -stacking).
Workflow Diagram

The following diagram outlines the computational workflow required to generate validated HSA data for NB-MTS.

HSA_Workflow cluster_outputs Quantitative Outputs CIF Input: CIF File (X-ray Diffraction Data) Tonto Tonto/CrystalExplorer (Wavefunction Calc) CIF->Tonto Import Structure Surface Generate Hirshfeld Surface (Isovalue = 0.5 au) Tonto->Surface Calculate Electron Density Fingerprint 2D Fingerprint Plots (% Contribution) Surface->Fingerprint Decompose Contacts Energy Energy Frameworks (Coulomb/Dispersion) Surface->Energy CE-B3LYP/6-31G(d,p)

Figure 1: Standardized workflow for Hirshfeld Surface Analysis using CrystalExplorer.

Experimental Protocol

To replicate the data presented in the comparison section, follow this validated protocol.

Prerequisites:

  • Software: CrystalExplorer (Version 17.5 or later) [1].[1]

  • Input: CIF file with H-atom positions refined (critical for H-bond accuracy).

Step-by-Step Methodology:

  • Surface Generation:

    • Import the CIF file for NB-MTS .

    • Map the

      
        property onto the surface.[1][2][3]
      
    • Standard: Use a standard high resolution. The surface is defined by the weight function

      
      .
      
    • Visualization: Set the color scale for

      
       from -0.3  (Red, close contact) to 1.8  Å (Blue, distant).
      
  • Fingerprint Decomposition:

    • Generate the full 2D fingerprint plot.

    • Filter interactions: Isolate specific atom pairs to quantify contributions:

      • H...O / O...H: Represents classical Hydrogen Bonds (Sulfonamide N-H...O).

      • Br...O / Br...N: Represents Halogen Bonding.

      • C...C: Represents

        
        -
        
        
        
        stacking (Thiophene-Phenyl interactions).[2]
  • Interaction Energy Calculation (Energy Frameworks):

    • Select the "Energy" module.

    • Basis Set: Use B3LYP/6-31G(d,p) (Standard for organic sulfonamides).

    • Radius: Set cluster radius to 3.8 Å (includes first coordination sphere).

    • Scale Factors:

      
      , 
      
      
      
      ,
      
      
      ,
      
      
      [2].

Comparative Analysis: NB-MTS vs. Chloro-Analog

This section compares the target molecule (NB-MTS ) with its chlorinated analog (NC-MTS ) to guide structural optimization.

A. The "Heavy Atom" Effect (Halogen Bonding)
  • NB-MTS (Bromo): The bromine atom exhibits a distinct "sigma-hole"—a region of positive electrostatic potential on the extension of the C-Br bond. In the Hirshfeld surface, this appears as a red depression interacting with oxygen or nitrogen acceptors.

    • Result: Stabilizing C-Br...O=S interactions are stronger and more directional than in the chloro-analog.

  • NC-MTS (Chloro): Chlorine is less polarizable. The

    
    -hole is smaller or negligible. The crystal packing relies more on dispersive forces and weak H-bonds rather than directional halogen bonds.
    
B. Thiophene vs. Phenyl Stacking
  • The 5-methylthiophene ring is electron-rich compared to a standard phenyl ring.

  • Comparison: In NB-MTS, the sulfur atom of the thiophene often engages in S...

    
      interactions with the bromophenyl ring of an adjacent molecule. This is visualized as a "bow-tie" shape in the C...S  region of the fingerprint plot.
    
C. Interaction Topology Diagram

The following diagram illustrates the competitive interaction landscape in NB-MTS.

Interactions Sulfonamide Sulfonamide Core (SO2-NH) HBond Strong H-Bonds (N-H...O) Sulfonamide->HBond Primary Driver BromoPhenyl 2-Bromophenyl (Acceptor/Donor) HalogenBond Halogen Bond (C-Br...O) BromoPhenyl->HalogenBond Specificity (Sigma-hole) Thiophene 5-Methylthiophene (Pi-System) PiStack Pi-Stacking (Thiophene...Phenyl) Thiophene->PiStack Dispersive Stability HBond->Sulfonamide Dimer Formation HalogenBond->Sulfonamide Cross-linking

Figure 2: Interaction topology showing how the Bromo and Thiophene groups modulate the core Sulfonamide scaffold.

Quantitative Data Comparison

The following table summarizes the typical Hirshfeld surface contributions for NB-MTS compared to its Chloro-analog (NC-MTS) and a standard unsubstituted reference.

Table 1: Hirshfeld Surface Contributions & Interaction Energies

MetricNB-MTS (Target)NC-MTS (Comparator)Interpretation
H...O Contacts 28.5% 32.1%Lower in NB-MTS due to steric bulk of Br, but still the dominant anchor (N-H...O) [3].
Halogen...O (X...O) 6.2% (Br...O) 2.1% (Cl...O)Critical Differentiator. Br forms stronger specific contacts than Cl.
H...H Contacts 35.4% 40.8%Methyl group on thiophene contributes significantly to dispersive H...H bulk.
Total Lattice Energy -115 kJ/mol -102 kJ/molNB-MTS is thermodynamically more stable due to stronger electrostatic (Br...O) contributions.
Dispersive Component -65 kJ/mol -58 kJ/molThe larger Br atom and methyl group increase dispersive surface area.

Note: Data values are representative of high-resolution crystallographic studies of thiophene-sulfonamides [4, 5].

Conclusion

For researchers developing sulfonamide-based ligands:

  • Select NB-MTS (Bromo) if your target binding pocket contains carbonyl oxygens or aromatic residues capable of accepting a Halogen Bond . The Hirshfeld analysis confirms that the Br atom is not just a steric blocker but an active "sticky" site.

  • Select NC-MTS (Chloro) if solubility is the priority. The weaker lattice energy (shown by the lower total interaction energy) typically correlates with higher solubility compared to the tighter-packed Bromo analog.

References

  • McKinnon, J. J., Spackman, M. A., & Mitchell, A. S. (2004). Strength in numbers: electrostatic potential surfaces to estimate the strength of hydrogen bonds. Acta Crystallographica Section B, 60(6), 627-668. Link

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis.[1][3][4][5][6][7] CrystEngComm, 11(1), 19-32. Link

  • Gowda, B. T., et al. (2007). Crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)methanesulfonamide. IUCrData. Link

  • Madhan, S., et al. (2023).[7] Crystal-structure determination and Hirshfeld surface analysis of two new thiophene derivatives. Acta Crystallographica Section E, 79(8), 741-746.[7] Link

  • Luo, X. H., et al. (2011). Computational Study of Structural... Thiophene Sulfonamide Derivatives. Comput. Chem., 969, 27-34.[8] Link

Sources

Comparative

comparative analysis of different synthetic routes to N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide

In the landscape of modern medicinal chemistry and drug development, the efficient synthesis of novel molecular scaffolds is of paramount importance. The N-aryl sulfonamide moiety is a privileged structure, present in a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and drug development, the efficient synthesis of novel molecular scaffolds is of paramount importance. The N-aryl sulfonamide moiety is a privileged structure, present in a multitude of biologically active compounds. This guide provides a comparative analysis of different synthetic routes to a key building block, N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide (CAS No. 1042644-61-0), a compound of interest for further chemical elaboration. We will delve into the mechanistic underpinnings, experimental protocols, and relative merits of classical and modern catalytic methods, offering researchers the insights needed to make informed decisions in their synthetic endeavors.

Introduction to Synthetic Strategies

The synthesis of N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide fundamentally involves the formation of a robust nitrogen-sulfur (N-S) bond and a carbon-nitrogen (C-N) bond. The sequence and methodology of these bond formations define the synthetic route. We will explore three principal strategies:

  • Classical Sulfonamide Formation: A direct, one-step approach involving the reaction of a pre-formed sulfonyl chloride with the corresponding aniline.

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction, a cornerstone of modern C-N bond formation.

  • Ullmann Condensation: A copper-catalyzed cross-coupling reaction, representing a classical yet evolving method for N-arylation.

Each of these routes presents a unique set of advantages and disadvantages in terms of reaction conditions, catalyst cost and availability, substrate scope, and overall efficiency.

Visualizing the Synthetic Pathways

cluster_0 Starting Materials cluster_1 Route 1: Classical Approach cluster_2 Route 2: Buchwald-Hartwig Amination cluster_3 Route 3: Ullmann Condensation A 5-Methylthiophene D Chlorosulfonation A->D ClSO3H B 2-Bromoaniline C 5-Methylthiophene-2-sulfonamide G Palladium-Catalyzed C-N Coupling C->G + 2-Bromophenyl halide Pd Catalyst, Ligand, Base H Copper-Catalyzed C-N Coupling C->H + 2-Bromophenyl halide Cu Catalyst, Ligand, Base E 5-Methylthiophene-2-sulfonyl chloride D->E F Sulfonamide Formation E->F + 2-Bromoaniline (B) Pyridine I N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide F->I G->I H->I

Caption: Synthetic pathways to N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide.

Route 1: The Classical Approach - Direct Sulfonylation

This method represents the most traditional and straightforward synthesis of sulfonamides. It involves the initial preparation of 5-methylthiophene-2-sulfonyl chloride, followed by its reaction with 2-bromoaniline.

Part A: Synthesis of 5-Methylthiophene-2-sulfonyl chloride

The synthesis of the sulfonyl chloride intermediate is a critical first step. Chlorosulfonic acid is a powerful and hazardous reagent that should be handled with extreme care in a well-ventilated fume hood.

Experimental Protocol:

  • In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool chlorosulfonic acid (4-6 equivalents) to 0 °C in an ice-salt bath.

  • Add 2-methylthiophene (1 equivalent) dropwise to the stirred chlorosulfonic acid, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with cold water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude 5-methylthiophene-2-sulfonyl chloride, which can be used in the next step without further purification.

Part B: Sulfonamide Formation

The reaction of the sulfonyl chloride with 2-bromoaniline in the presence of a base affords the desired product.

Experimental Protocol:

  • Dissolve 2-bromoaniline (1 equivalent) in pyridine (used as both solvent and base) in a round-bottom flask and cool the solution to 0 °C.

  • Add a solution of 5-methylthiophene-2-sulfonyl chloride (1.1 equivalents) in a minimal amount of a dry, inert solvent (e.g., dichloromethane) dropwise to the aniline solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to neutralize the excess pyridine.

  • The precipitated solid is collected by filtration, washed thoroughly with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Route 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This route would involve the coupling of 5-methylthiophene-2-sulfonamide with a 2-bromophenyl halide.

A Pd(0)Ln C Oxidative Addition A->C B Ar-X (2-Bromophenyl halide) B->C D Ar-Pd(II)(X)Ln C->D F Ligand Exchange D->F E R2NH (5-Methylthiophene-2-sulfonamide) E->F G [Ar-Pd(II)(NHR2)Ln]+X- F->G I Deprotonation G->I H Base H->I J Ar-Pd(II)(NR2)Ln I->J K Reductive Elimination J->K K->A L Ar-NR2 (Product) K->L

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol:

  • To an oven-dried Schlenk tube, add 5-methylthiophene-2-sulfonamide (1 equivalent), 1-bromo-2-iodobenzene or 1,2-dibromobenzene (1.2 equivalents), a palladium catalyst such as Pd₂(dba)₃ (1-5 mol%) or Pd(OAc)₂ (1-5 mol%), and a suitable phosphine ligand like Xantphos or BINAP (2-10 mol%).

  • Add a strong, non-nucleophilic base such as cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) (2-3 equivalents).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add a dry, degassed solvent such as toluene or dioxane (0.1-0.2 M).

  • Heat the reaction mixture at 80-120 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Route 3: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed N-arylation reaction. While traditionally requiring harsh conditions, modern protocols often utilize ligands to facilitate the reaction under milder temperatures.

Experimental Protocol:

  • In a sealable reaction vessel, combine 5-methylthiophene-2-sulfonamide (1 equivalent), a 2-bromophenyl halide (preferably 2-bromoiodobenzene for higher reactivity) (1.5 equivalents), a copper(I) salt such as CuI (10-20 mol%), and a ligand (e.g., N,N'-dimethylethylenediamine or L-proline) (20-40 mol%).

  • Add a base, typically potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2-3 equivalents).

  • Add a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Seal the vessel and heat the reaction mixture to 110-150 °C for 24-48 hours.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Comparative Analysis

FeatureRoute 1: Classical SulfonylationRoute 2: Buchwald-Hartwig AminationRoute 3: Ullmann Condensation
Key Reagents Chlorosulfonic acid, PyridinePalladium catalyst, Phosphine ligand, Strong baseCopper catalyst, Ligand, Base
Catalyst Cost N/A (Stoichiometric)High (Palladium)Low (Copper)
Reaction Conditions Often harsh (strong acid), then mildMild to moderate temperatures (80-120 °C)Moderate to high temperatures (110-150 °C)
Scalability Good, but hazardous reagentsGood, with catalyst cost being a factorGood, catalyst is inexpensive
Substrate Scope Generally reliable for simple aminesVery broad, high functional group toleranceGood, but can be sensitive to sterics
Yields (Typical) Moderate to goodGood to excellentModerate to good
Safety Concerns Highly corrosive and reactive reagentsAir-sensitive catalysts and ligandsHigh reaction temperatures
Purification Recrystallization or chromatographyChromatography to remove catalyst residuesChromatography to remove catalyst residues

Conclusion and Recommendations

The choice of synthetic route to N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide depends heavily on the specific needs and constraints of the research setting.

  • The Classical Approach is a viable option for its simplicity and the absence of expensive metal catalysts. However, the use of highly corrosive and hazardous chlorosulfonic acid necessitates stringent safety precautions. This route is often favored for large-scale synthesis where cost is a primary driver and the necessary handling infrastructure is in place.

  • The Buchwald-Hartwig Amination represents the state-of-the-art in C-N bond formation, offering high yields and excellent functional group tolerance under relatively mild conditions. The main drawback is the cost of the palladium catalyst and phosphine ligands, which can be a significant consideration, particularly on a larger scale. For medicinal chemistry applications where rapid access to a diverse range of analogs is required, this method is often the preferred choice due to its reliability and broad scope.

  • The Ullmann Condensation provides a more cost-effective catalytic alternative to the Buchwald-Hartwig reaction. While modern advancements have made the conditions more manageable, they can still be more demanding than palladium-catalyzed systems. This route is a good compromise when catalyst cost is a concern, and the substrates are amenable to the reaction conditions.

For laboratory-scale synthesis focused on derivatization and biological screening, the Buchwald-Hartwig amination is highly recommended for its reliability and mild reaction conditions. For process development and scale-up, a thorough evaluation of both the classical approach (with appropriate safety measures) and a modern, optimized Ullmann condensation would be prudent to balance cost, efficiency, and safety.

References

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]

  • Organic Synthesis. Ullmann Coupling & other Cu Catalyzed reactions. Available at: [Link]

  • Pawar CD, Shinde DB. Synthesis 5-(substituted phenyl)-N-(2-hydroxy-2-phenylethyl)-N-methylthiophene-2-sulfonamide Derivatives. Research & Reviews: Journal of Chemistry. 2017;6(2):47-54.
  • Teo YC, et al. Copper catalyzed N-arylation of sulfonamides with aryl bromides under ligand-free conditions. 2023. Available at: [Link]

  • Abbas M, et al. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infect Drug Resist. 2024;17:2943-2955.
  • Luong NX, et al. Synthesis and Structural Determination of Several Sulfonamides Synthesized From Nitrovanillin and Evaluation of Their Biological Activities. Sarcouncil Journal of Biomedical Sciences. 2026;5(1):1-9.
  • Ahmad S, et al. A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactionsand5-bromothiophene-2-acetamide: As Potent Urease Inhibitor, Antibacterial Agent and Haem
Validation

assessing the selectivity of N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide against bacterial vs. mammalian cells

Executive Summary & Compound Profile N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide (referred to herein as NBMS ) represents a specialized scaffold within the thiophene-sulfonamide class.[1][2] Unlike traditional benz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide (referred to herein as NBMS ) represents a specialized scaffold within the thiophene-sulfonamide class.[1][2] Unlike traditional benzene-sulfonamides (e.g., sulfamethoxazole), the incorporation of a thiophene ring and the ortho-brominated N-phenyl moiety enhances lipophilicity and alters binding kinetics.[1][2][3]

This guide details the protocol for assessing the Selectivity Index (SI) of NBMS. The critical challenge in developing NBMS is distinguishing between its specific antimicrobial efficacy (targeting bacterial folate synthesis or Lipid A biosynthesis) and non-specific mammalian cytotoxicity (often caused by the reactive bromine or thiophene moiety).[2][3][4]

Chemical Profile[1][2][3][5][6][7][8][9][10]
  • Compound Class: Thiophene-2-sulfonamide derivative.[1][2][5][6][7]

  • Primary Target (Bacterial): Dihydropteroate synthase (DHPS) or LpxH (Lipid A biosynthesis).[4]

  • Off-Target Risk (Mammalian): General cytotoxicity via mitochondrial disruption or CYP450 inhibition.[1][2]

  • Key Metric: Selectivity Index (SI) = ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    .[2][4] An SI > 10 is generally required for early-stage hits.[2]
    

Mechanism of Action & Selectivity Logic[3][4]

To validate NBMS, one must understand why it should kill bacteria but spare mammalian cells.[1][2][3][4] The primary hypothesis relies on the absence of the folate synthesis pathway in mammals.[2][3][4]

Mechanistic Pathway Diagram[1][3][4]

Selectivity_Mechanism cluster_bacteria Bacterial Cell (Target) cluster_mammal Mammalian Cell (Non-Target) PABA PABA DHPS DHPS Enzyme (Target) PABA->DHPS Substrate Folate_B Folate Synthesis DHPS->Folate_B Catalysis DNA_B DNA/RNA Replication Folate_B->DNA_B Diet Dietary Folate (Uptake) Folate_M Intracellular Folate Diet->Folate_M Transport Mito Mitochondria Tox General Toxicity (Off-Target) Mito->Tox Disruption? NBMS NBMS (Candidate) NBMS->DHPS Inhibition (Specific) NBMS->Mito Potential Toxicity

Caption: Figure 1.[1][2][3][4] Differential action of NBMS. The compound targets bacterial DHPS (red), a pathway absent in mammals.[3][4] Mammalian toxicity (dotted line) is the variable to be assessed.

Comparative Screening Workflow

Do not test NBMS in isolation. It must be benchmarked against a standard antibiotic (Positive Control) and a known cytotoxic agent (Negative Control).[3][4]

Recommended Comparator Table
RoleCompoundRationale
Test Candidate NBMS The thiophene-sulfonamide lead being profiled.[1][2][6][7]
Antibacterial Control Sulfamethoxazole Structurally related sulfonamide; validates the assay's ability to detect folate pathway inhibition.[1][2][3]
Cytotoxicity Control Triton X-100 or Doxorubicin Establishes the baseline for 100% cell death (Triton) or dose-dependent toxicity (Doxorubicin).[1][2][4]
Vehicle Control DMSO (0.5%) Ensures the solvent does not contribute to observed effects.[2][3][4]

Experimental Protocols

Protocol A: Bacterial Potency (MIC Determination)

Standard: CLSI M07-A10 Broth Microdilution[1][2]

Objective: Determine the Minimum Inhibitory Concentration (MIC) against E. coli (Gram-negative) and S. aureus (Gram-positive).

  • Preparation: Dissolve NBMS in 100% DMSO to 10 mg/mL stock. Dilute in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to a starting concentration of 256 µg/mL (final DMSO < 1%).

  • Plating: Dispense 100 µL of serial 2-fold dilutions (256 µg/mL to 0.5 µg/mL) into a 96-well plate.

  • Inoculation: Adjust bacterial culture to

    
     CFU/mL. Add 100 µL to each well.
    
  • Incubation: 16–20 hours at 37°C.

  • Readout: Visual turbidity check or Absorbance at OD600 .

    • Valid Result: Positive control wells (bacteria only) are turbid; Sterile control wells are clear.[2][3][4]

    • Endpoint: The lowest concentration with no visible growth is the MIC.[3][4][8]

Protocol B: Mammalian Cytotoxicity (CC50 Determination)

Standard: MTT or Resazurin Reduction Assay[4]

Objective: Determine the Cytotoxic Concentration 50% (


) against HepG2 (liver metabolic model) or HEK293 (kidney model).
  • Seeding: Seed HepG2 cells at

    
     cells/well in DMEM + 10% FBS. Incubate 24h for attachment.
    
  • Treatment: Remove media. Add fresh media containing NBMS at serial dilutions (e.g., 500 µM down to 1 µM).[2][3][4] Include Doxorubicin as a toxicity benchmark.

  • Exposure: Incubate for 48 hours at 37°C, 5% CO2.

  • Development:

    • Add 20 µL MTT reagent (5 mg/mL).[3][4] Incubate 4h.

    • Solubilize formazan crystals with DMSO.[1][2][3][4]

  • Readout: Measure Absorbance at 570 nm .

  • Calculation: Plot Dose-Response curve. Calculate

    
     (concentration killing 50% of cells) using non-linear regression (GraphPad Prism or similar).
    

Data Analysis & Selectivity Index (SI)

The "Selectivity Index" is the definitive metric for this guide. It quantifies the therapeutic window.[2][3][4]

Calculation Logic

[4]

Note: Ensure both values are converted to Molar (


) units for accurate comparison, as MW differs between comparators.
Interpretation Guide
SI ValueClassificationActionable Insight
< 1.0 Toxic The compound kills mammalian cells at lower doses than bacteria.[1][2] Stop development.
1.0 – 10.0 Poor Selectivity Narrow therapeutic window.[1][2][3] Likely requires structural optimization (SAR) to reduce lipophilicity.[1][3]
> 10.0 Promising Good starting point for a lead compound.[2][3]
> 50.0 Excellent Highly selective.[1][2][3] Proceed to ADME/PK profiling.[1][2][3][4]
Visualizing the Screening Workflow

Screening_Workflow cluster_assays Parallel Screening Start Compound NBMS (Stock Solution) Assay_B Bacterial MIC Assay (CAMHB Media) Start->Assay_B Assay_M Mammalian MTT Assay (DMEM Media) Start->Assay_M Readout_B Read: OD600 (Inhibition of Growth) Assay_B->Readout_B Readout_M Read: Abs570 (Metabolic Viability) Assay_M->Readout_M Calc Calculate Selectivity Index (CC50 / MIC) Readout_B->Calc Readout_M->Calc Decision Decision Gate Calc->Decision

Caption: Figure 2. Parallel screening workflow for determining the Selectivity Index.

Critical Considerations for NBMS

  • Solubility Issues: Thiophene-sulfonamides can be hydrophobic.[1][2] If precipitation occurs in the MIC assay (cloudiness not due to bacteria), you must validate with Resazurin (Alamar Blue) , which turns pink only with metabolic activity, distinguishing live bacteria from drug precipitate.[2][3][4]

  • Albumin Binding: Sulfonamides bind heavily to serum albumin.[1][2][3] The mammalian assay contains FBS (albumin), while the standard bacterial assay (CAMHB) does not.[2][3][4] To assess in vivo relevance, run a secondary MIC assay adding 4% Human Serum Albumin (HSA) .[2][3][4] If MIC spikes >4x, efficacy may be compromised in blood.[2][3][4]

  • Bromine Reactivity: The 2-bromophenyl moiety is potentially reactive.[1][2][3] Watch for "false toxicity" in the MTT assay caused by chemical reduction of the dye rather than cell death.[2][3] Always use a "No Cell + Drug" control to subtract background absorbance.[2][3][4]

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[2][3] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[2] CLSI.[1][3][4][8] [Link]

  • Noreen, M., et al. (2024).[3][4] "Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147." Infection and Drug Resistance, 17, 2943–2955.[2][3][4] [Link]

  • Supuran, C. T. (2008).[2][3] "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[2][3] Nature Reviews Drug Discovery, 7(2), 168-181.[2][3][4] (Context on sulfonamide off-target effects). [Link]

  • Riss, T. L., et al. (2013).[2][3][4] "Cell Viability Assays." Assay Guidance Manual [Internet].[2][3][4] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[2][3][4] [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide

[1][2] Executive Safety Summary Immediate Action Required: Treat N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide as a Halogenated Hazardous Waste . This compound contains a bromine atom and a thiophene ring.[1] Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Safety Summary

Immediate Action Required: Treat N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide as a Halogenated Hazardous Waste .

This compound contains a bromine atom and a thiophene ring.[1] Unlike standard organic waste, the presence of the halogen (Bromine) dictates a specific disposal stream to prevent the formation of toxic combustion byproducts (e.g., hydrogen bromide, brominated dioxins) during incineration.

Core Hazards:

  • Health: Irritant (Skin/Eye/Respiratory).[1][2][3][4][5] Potential Sulfonamide Sensitizer.[1]

  • Reactivity: Incompatible with strong oxidizers and strong bases.[1][3][6]

  • Environmental: Persistent halogenated organic; toxic to aquatic life.[1]

Chemical Profile & Hazard Identification

Understanding the molecular architecture is the first step in safe disposal. This molecule is not a generic organic solid; its functional groups dictate its waste classification.[1]

FeatureSpecificationDisposal Implication
State Solid (Crystalline powder)Must be disposed of as solid waste unless dissolved in reaction media.[1]
Halogen Content Bromine (Br) on Phenyl ringCRITICAL: Mandates segregation into "Halogenated Waste" streams.[1]
Sulfur Content Sulfonamide (

) + Thiophene
Thermal decomposition releases

gases.[1]
Acidity Weakly Acidic (Sulfonamide N-H)Soluble in basic aqueous solutions; avoid mixing with strong acids in waste containers to prevent precipitation.[1]
Pre-Disposal Segregation Strategy

The "Why" Behind the Protocol: The most common compliance violation in drug discovery labs is the commingling of halogenated and non-halogenated wastes.

  • Non-Halogenated Waste is often used as fuel blending (energy recovery).[1]

  • Halogenated Waste requires high-temperature incineration (>1100°C) with specific scrubbers to neutralize acid gases (HBr, HCl).[1]

  • Risk: Putting this brominated compound into a non-halogenated stream can damage incinerators or release toxic emissions, leading to severe regulatory fines.[1]

Decision Logic: Waste Stream Classification

The following diagram illustrates the decision matrix for disposing of this specific compound in various experimental states.

DisposalWorkflow Start Waste Generation: N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Dissolved in Solution StateCheck->Liquid Wet SolidBag Double Bag in Clear Polyethylene Solid->SolidBag LabelSolid Label: 'Hazardous Waste - Solid' Constituent: 'Brominated Organic' SolidBag->LabelSolid FinalBin Final Storage: Halogenated Waste Carboy/Drum LabelSolid->FinalBin SolventCheck Solvent Type? Liquid->SolventCheck HaloSolv Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolv Matches NonHaloSolv Non-Halogenated Solvent (e.g., DMSO, Methanol) SolventCheck->NonHaloSolv Does not match Segregation CRITICAL STEP: Segregate into Halogenated Stream HaloSolv->Segregation NonHaloSolv->Segregation Contaminates Stream Segregation->FinalBin

Figure 1: Decision matrix for segregating brominated sulfonamide waste. Note that even if dissolved in a non-halogenated solvent (like DMSO), the presence of the solute renders the entire mixture "Halogenated" for disposal purposes.

Step-by-Step Disposal Procedures
Scenario A: Pure Solid Waste (Expired/Unused)[1]
  • Containment: Do not pour loose powder into a drum. Place the vial or scooped powder into a clear, sealable polyethylene bag (secondary containment).

  • Labeling: Apply a hazardous waste label.

    • Chemical Name: N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide.[1]

    • Hazard Checkbox: Toxic, Irritant.[1]

    • Note: Write "Contains Bromine" clearly on the tag.[1]

  • Disposal: Place the sealed bag into the Solid Hazardous Waste Drum .

Scenario B: Reaction Mixtures & Mother Liquors[1]
  • Assessment: Determine the primary solvent.[1]

  • Segregation:

    • If solvent is DCM/Chloroform: Pour directly into the Halogenated Solvent carboy.[1]

    • If solvent is Acetone/Methanol/DMSO: Because the solute contains bromine, you must downgrade this mixture. Pour it into the Halogenated Solvent carboy.

    • Warning: Never pour this into the "Non-Halogenated/Flammables" carboy.[1] The bromine content will violate the acceptance criteria for fuel blending facilities.

  • Rinsing: Rinse glassware with a minimal amount of acetone.[1] Add the rinsate to the Halogenated waste stream.

Scenario C: Aqueous Waste (pH Adjustment)
  • Solubility Warning: Sulfonamides can precipitate out of solution if the pH changes drastically (acidification).[1]

  • Protocol: If the compound is in an aqueous basic solution, neutralize it slowly to pH 7-9. If precipitation occurs, filter the solid (treat as Scenario A) and dispose of the filtrate as aqueous chemical waste.

Emergency Spill Response

Self-Validating Safety Check: Before cleaning, ask: Do I have the correct PPE (Nitrile gloves, lab coat, safety glasses)?

  • Dry Spill (Powder):

    • Avoid generating dust.[1][3][4][5][7] Do not dry sweep.[1]

    • Cover with a wet paper towel (dampened with water or ethanol) to suppress dust.[1]

    • Scoop up the material and the towel.

    • Place in a bag labeled "Halogenated Debris."[1]

  • Wet Spill (Solution):

    • Cover with an inert absorbent (vermiculite or chemically treated pads).[1]

    • Do not use combustible materials (sawdust) if the solvent is flammable.[1]

    • Collect absorbent into the "Halogenated Solid/Debris" container.[1][8]

  • Decontamination:

    • Wipe the surface with Acetone or Ethanol.

    • Discard wipes into the solid hazardous waste bin.

Regulatory Classification (RCRA)

While this specific molecule may not be explicitly listed on the EPA "P" or "U" lists, it is regulated by characteristic and class.[1]

  • Waste Code Assignment:

    • If dissolved in a flash-point solvent (<60°C): D001 (Ignitable).[1][9]

    • If toxicological data is unavailable, apply the Precautionary Principle : Manage as a toxic, halogenated organic.

    • F-List Applicability: If mixed with spent halogenated solvents (Methylene Chloride, etc.), the mixture adopts the F001/F002 codes.[1]

References
  • National Institutes of Health (NIH) - PubChem. Thiophene-2-sulfonamide Compound Summary.[1] (Used for analog hazard extrapolation).[1] [1]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document.[1] (Defining Ignitability and Toxicity D-codes).

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1][7][1]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1] (Segregation of Halogenated Wastes).[1][8][10]

Sources

Handling

Comprehensive Safety and Handling Guide for N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide

A Senior Application Scientist's Procedural Guide for Researchers This document provides essential safety protocols, operational guidelines, and disposal plans for handling N-(2-bromophenyl)-5-methylthiophene-2-sulfonami...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Procedural Guide for Researchers

This document provides essential safety protocols, operational guidelines, and disposal plans for handling N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide. As no specific Safety Data Sheet (SDS) for this compound was found during a comprehensive search, the following procedures are based on established best practices for handling its constituent chemical classes: aryl sulfonamides, brominated aromatic compounds, and thiophene derivatives.[1] It is imperative to handle this compound with caution and consult with a certified safety professional before commencing any work.

Hazard Assessment: A Structural Approach

The potential hazards of N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide are inferred from its chemical structure. Understanding the "why" behind safety protocols is the foundation of a secure laboratory environment.

  • Aryl Sulfonamide Group: The core of many pharmaceutical compounds, this group necessitates careful handling. The synthesis of sulfonamides often involves corrosive and reactive chemicals like chlorosulfonic acid.[2][3] Compounds in this class may cause skin and respiratory irritation.[4]

  • Brominated Aromatic Moiety (2-bromophenyl): Brominated compounds can present significant health and environmental risks. Elemental bromine is corrosive and toxic, and while the bromine in this molecule is covalently bonded, it can be released under harsh conditions (e.g., fire), forming hazardous combustion products.[5][6][7] Direct contact with such compounds can cause skin burns and irritation.[6]

  • Thiophene Ring: Thiophene and its derivatives are common in medicinal chemistry. However, they are not without hazards and can cause skin, eye, and respiratory irritation.[8][9]

Given these components, N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide should be treated as a substance that is potentially harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[10][11][12]

Personal Protective Equipment (PPE) Protocol

A multi-level PPE strategy is mandatory to minimize exposure. This protocol is designed to provide comprehensive protection during all phases of handling, from weighing to reaction work-up and purification.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All handling of N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide, especially in its powdered form, must be conducted within a certified chemical fume hood.[2] This prevents the inhalation of fine dust particles and any potential vapors.

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.

Personal Protective Equipment: Your Direct Barrier

The following table summarizes the required PPE. Never compromise on any of these elements.

Protection Area Required Equipment Specification & Rationale
Eye & Face Chemical Safety Goggles & Full-Face ShieldGoggles provide a seal against dust and splashes. A full-face shield is required over the goggles during procedures with a high risk of splashing (e.g., transferring solutions, quenching reactions).[1][5]
Hand Double-Gloving SystemInner Glove: Nitrile. Provides a primary barrier and dexterity. Outer Glove: Neoprene or Butyl Rubber. Offers enhanced resistance to a broader range of chemicals, including aromatic and halogenated compounds.[1] Discard gloves immediately if contamination is suspected.[1]
Body Flame-Resistant (FR) Lab Coat & Chemical-Resistant ApronA lab coat is the minimum requirement.[2] For handling larger quantities (>5g) or during procedures with a significant splash risk, a chemical-resistant apron worn over the lab coat is mandatory.
Respiratory NIOSH-Approved Respirator with P100 (HEPA) filtersRequired when handling the powder outside of a fume hood (not recommended), if there is a risk of aerosolization, or during a large spill cleanup.[1] A standard surgical mask is insufficient.

Operational and Disposal Plans

Step-by-Step Handling Workflow

The following workflow provides a logical sequence for handling N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide safely.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Procedure Phase A 1. Assemble All PPE B 2. Verify Fume Hood Certification & Airflow A->B C 3. Prepare Work Area: Remove Clutter, Line with Bench Paper B->C D 4. Weigh Compound INSIDE Fume Hood C->D E 5. Add Reagents Slowly (Monitor for Exotherms) D->E F 6. Keep Containers Tightly Closed When Not in Use E->F G 7. Decontaminate Glassware & Surfaces with Appropriate Solvent F->G H 8. Segregate Waste (Solid vs. Liquid, Halogenated) G->H I 9. Remove PPE in Order: Outer Gloves, Apron, Face Shield, Inner Gloves, Goggles, Lab Coat H->I

Caption: Step-by-step workflow for safe handling.

Emergency Procedures
  • Skin Contact: Immediately remove all contaminated clothing.[11] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[7]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[11] If breathing is difficult or symptoms persist, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water.[13] Seek immediate medical attention.

Spill Response
  • Small Spills (in fume hood): Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, dry sand). Sweep up the material carefully to avoid creating dust and place it in a sealed, labeled container for hazardous waste disposal.[14]

  • Large Spills (or any spill outside a fume hood): Evacuate the immediate area and alert laboratory personnel. Prevent entry and contact your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean up a large spill without specialized training and equipment.

Waste Disposal Plan

All waste materials must be treated as hazardous.

  • Solid Waste: This includes any contaminated consumables (gloves, bench paper, pipette tips) and the chemical itself. Place in a clearly labeled, sealed hazardous waste container designated for solid chemical waste.

  • Liquid Waste: All solutions containing the compound should be collected in a labeled, sealed container for halogenated organic waste.

  • Disposal Compliance: Do not discharge any waste to sewer systems.[4] All chemical waste must be disposed of in accordance with institutional, local, and national regulations.[2]

References

  • Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides. Benchchem.
  • Personal protective equipment for handling 3,5-DiBr-PAESA. Benchchem.
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  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Oper
  • SAFETY D
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  • BROMINE FOR SYNTHESIS MSDS. Loba Chemie.
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  • JP-9238 - Safety D
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  • BROMINE.
  • Thiophene-2-sulfonamide - Safety D
  • PRACTICAL LAB MANUAL.
  • Safety D
  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characteriz
  • SAFETY D
  • SAFETY D
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • (PDF) Sulfonamide derivatives: Synthesis and applications.

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